Gamitrinib TPP hexafluorophosphate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
6-[[(4E,6E,8S,9S,10E,12S,13R,14S,16R)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium;hexafluorophosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H64N3O8P.F6P/c1-35-31-42-47(54-29-18-7-8-19-30-64(39-22-12-9-13-23-39,40-24-14-10-15-25-40)41-26-16-11-17-27-41)44(56)34-43(49(42)58)55-51(59)36(2)21-20-28-45(61-5)50(63-52(53)60)38(4)33-37(3)48(57)46(32-35)62-6;1-7(2,3,4,5)6/h9-17,20-28,33-35,37,45-46,48,50,57H,7-8,18-19,29-32H2,1-6H3,(H3-,53,54,55,56,58,59,60);/q;-1/p+1/b28-20+,36-21+,38-33+;/t35-,37+,45+,46+,48-,50+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIBTCZSRLMDOD-BSINQWBUSA-O | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C)OC)OC(=O)N)C)C)O)OC.F[P-](F)(F)(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C/C=C(/C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)\C)OC)OC(=O)N)\C)C)O)OC.F[P-](F)(F)(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H65F6N3O8P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1036.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Gamitrinib TPP Hexafluorophosphate: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamitrinib TPP hexafluorophosphate (B91526) is a novel, first-in-class, mitochondria-targeted small molecule inhibitor of the Heat Shock Protein 90 (Hsp90) family.[1] This technical guide provides an in-depth overview of its core mechanism of action, focusing on its targeted delivery to the mitochondrial matrix, its inhibitory effects on mitochondrial Hsp90 (specifically TRAP1), and the subsequent induction of apoptosis and mitophagy in cancer cells.[2][3] This document synthesizes preclinical data, outlines key experimental protocols, and presents signaling pathways and experimental workflows through detailed diagrams to facilitate a comprehensive understanding for research and drug development professionals.
Introduction: Targeting Mitochondrial Proteostasis in Cancer
Mitochondria are central to cancer cell metabolism, survival, and proliferation.[2] The mitochondrial proteome is maintained by a dedicated quality control system, in which the Hsp90 chaperone, TNF receptor-associated protein-1 (TRAP1), plays a critical role.[3] TRAP1 is frequently overexpressed in various tumor types, where it helps maintain mitochondrial integrity and function, thereby promoting cancer cell survival.[3] Gamitrinib TPP hexafluorophosphate was developed to selectively disrupt this mitochondrial proteostasis in cancer cells, offering a targeted therapeutic strategy.[4]
The Gamitrinib molecule is a conjugate of a geldanamycin (B1684428) analog (GA), an Hsp90 inhibitor, and a triphenylphosphonium (TPP) cation.[5] The TPP moiety facilitates the molecule's accumulation within the negatively charged mitochondrial matrix, leading to a high local concentration of the Hsp90 inhibitor.[4][5]
Core Mechanism of Action
The primary mechanism of action of this compound involves the targeted inhibition of mitochondrial Hsp90 (TRAP1), leading to mitochondrial dysfunction and subsequent cell death.[2][3]
Mitochondrial Targeting
The triphenylphosphonium (TPP) cation appended to the Gamitrinib molecule leverages the large mitochondrial membrane potential to drive its accumulation within the mitochondrial matrix.[5] This targeted delivery ensures a high concentration of the active Hsp90 inhibitory moiety at its site of action, while minimizing off-target effects in the cytosol.[4] Mass spectrometry analysis has shown a 106-fold enrichment of Gamitrinib in mitochondria compared to the cytosol.[4]
Inhibition of Mitochondrial Hsp90 (TRAP1)
Once inside the mitochondria, Gamitrinib binds to the ATP-binding pocket of TRAP1, inhibiting its ATPase activity.[3][6] This inhibition disrupts the chaperone function of TRAP1, leading to the accumulation of misfolded proteins within the mitochondria and triggering the mitochondrial unfolded protein response (mitoUPR).[2]
Induction of Apoptosis
The disruption of mitochondrial proteostasis and function by Gamitrinib culminates in the induction of apoptosis. This process is characterized by:
-
Loss of Mitochondrial Membrane Potential: Inhibition of TRAP1 leads to a collapse of the mitochondrial inner membrane potential.[5][7]
-
Cytochrome c Release: The compromised mitochondrial outer membrane releases cytochrome c into the cytosol.[5][7]
-
Caspase Activation: Cytosolic cytochrome c activates a caspase cascade, beginning with the initiator caspase-9 and followed by the executioner caspases-3 and -7, leading to apoptotic cell death.[5][7]
Induction of Mitophagy
At lower concentrations, Gamitrinib has been shown to induce PINK1/Parkin-dependent mitophagy, a cellular quality control mechanism that removes damaged mitochondria.[2][8] The accumulation of misfolded proteins due to TRAP1 inhibition leads to the stabilization of PINK1 on the mitochondrial outer membrane, which in turn recruits and activates the E3 ubiquitin ligase Parkin.[9] Parkin then ubiquitinates mitochondrial outer membrane proteins, flagging the damaged mitochondria for degradation by autophagy.[9]
Quantitative Data Summary
The following tables summarize the quantitative data reported for this compound in various preclinical studies.
Table 1: In Vitro Cytotoxicity of Gamitrinib
| Cell Line Representative Malignancy | IC50 Range (µM) | Reference |
| Colon Adenocarcinoma | 0.35–29 | [4] |
| Breast Adenocarcinoma | 0.16–3.3 | [4] |
| Melanoma | 0.36–2.7 | [4] |
| Glioblastoma | 15-20 | [5][7] |
Table 2: In Vivo Efficacy of Gamitrinib
| Animal Model | Gamitrinib TPP Dose | Effect | Reference |
| Nude mice with U87-Luc intracranial glioblastomas | 20 mg/kg daily i.p. | Monitored for tumor growth | [7] |
| SCID/beige mice with s.c. PC3 xenograft tumors | 10 mg/kg daily i.p. | Completely inhibited tumor growth | [10] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in triplicate in 96-well plates at a density of 2 x 10³ cells/well.[7]
-
Treatment: Treat cells with vehicle control, Gamitrinib TPP, or non-targeted 17-AAG at concentrations ranging from 0-20 µM for up to 24 hours.[7]
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent.
-
Absorbance Measurement: Quantify the metabolic activity by measuring the absorbance at 405 nm.[7]
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat 1 x 10⁶ tumor cells with the desired concentrations of Gamitrinib TPP or vehicle control.[7]
-
Staining: Label the treated cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[7]
-
Flow Cytometry: Analyze the stained cells by multiparametric flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
In Vivo Tumor Growth Inhibition Study
-
Tumor Implantation: Implant U87 glioblastoma cells stably transfected with a luciferase expression plasmid (U87-Luc) into the right cerebral striatum of immunocompromised nude mice.[7]
-
Treatment: Treat the mice with systemic Gamitrinib TPP monotherapy at a dose of 20 mg/kg as daily intraperitoneal (i.p.) injections.[7]
-
Tumor Growth Monitoring: Monitor tumor growth by bioluminescence imaging after i.p. injection of D-luciferin.[7]
-
Survival Analysis: Calculate and record animal survival for each treatment group.[7]
Visualizations
Signaling Pathways and Logical Relationships
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for apoptosis analysis.
References
- 1. Facebook [cancer.gov]
- 2. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. tandfonline.com [tandfonline.com]
- 5. universalbiologicals.com [universalbiologicals.com]
- 6. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. PRECLINICAL CHARACTERIZATION OF MITOCHONDRIA-TARGETED SMALL MOLECULE Hsp90 INHIBITORS, GAMITRINIBS, IN ADVANCED PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]
Gamitrinib TPP Hexafluorophosphate: A Technical Guide to Mitochondrial HSP90 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamitrinib TPP hexafluorophosphate (B91526) is a novel, mitochondrially-targeted inhibitor of the Heat Shock Protein 90 (HSP90) molecular chaperone family. By selectively accumulating within the mitochondrial matrix, it potently antagonizes the function of Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1), the mitochondrial homolog of HSP90. This targeted inhibition disrupts mitochondrial proteostasis, leading to a cascade of events culminating in cancer cell death. This in-depth technical guide provides a comprehensive overview of Gamitrinib TPP hexafluorophosphate, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualization of the key signaling pathways it modulates.
Introduction
The HSP90 family of molecular chaperones plays a critical role in maintaining cellular homeostasis by ensuring the proper folding, stability, and function of a wide array of client proteins.[1] In cancer cells, HSP90 is often overexpressed and is essential for the stability of numerous oncoproteins, making it an attractive target for cancer therapy.[2][3]
This compound represents a significant advancement in HSP90 inhibitor development. It is a semi-synthetic derivative of the ansamycin (B12435341) antibiotic geldanamycin, specifically 17-allylamino-geldanamycin (17-AAG), conjugated to a triphenylphosphonium (TPP) cation.[4][5] This TPP moiety leverages the high negative membrane potential of the inner mitochondrial membrane to achieve selective and substantial accumulation within the mitochondria of tumor cells.[2][6] This targeted delivery minimizes off-target effects on cytosolic HSP90, thereby reducing systemic toxicity.[4]
The primary target of Gamitrinib within the mitochondria is TRAP1, an HSP90 homolog that is frequently upregulated in a variety of human cancers.[7][8] TRAP1 plays a crucial role in maintaining mitochondrial integrity, regulating metabolic reprogramming (the Warburg effect), and protecting cancer cells from apoptosis.[7] By inhibiting the ATPase activity of TRAP1, Gamitrinib disrupts these pro-survival functions, triggering mitochondrial dysfunction and inducing apoptosis.[6]
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of the N-terminal ATP-binding domain of TRAP1.[2] This inhibition prevents the conformational changes necessary for TRAP1's chaperone activity, leading to the misfolding and subsequent degradation of its client proteins. The downstream consequences of TRAP1 inhibition are multifaceted and converge on the induction of cell death through two primary pathways:
-
Induction of Mitochondrial Apoptosis: Inhibition of TRAP1 disrupts the stability of the mitochondrial permeability transition pore (mPTP), leading to its opening.[6] This results in the dissipation of the mitochondrial membrane potential (ΔΨm), release of cytochrome c into the cytosol, and subsequent activation of the caspase cascade (caspase-9 and caspase-3), ultimately executing the apoptotic program.[4][5]
-
Induction of PINK1/Parkin-Dependent Mitophagy: At lower concentrations, Gamitrinib can induce a mitochondrial unfolded protein response (mitoUPR). This stress leads to the stabilization of the kinase PINK1 on the outer mitochondrial membrane, which in turn recruits the E3 ubiquitin ligase Parkin. Parkin then ubiquitinates mitochondrial outer membrane proteins, flagging the damaged mitochondria for removal by the autophagic machinery in a process known as mitophagy.
Quantitative Data
The efficacy of this compound has been evaluated in a wide range of cancer cell lines and in preclinical in vivo models. The following tables summarize the key quantitative data available.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U87MG | Glioblastoma | 15-20 | [4][5] |
| Patient-derived Glioblastoma | Glioblastoma | 15-20 | [4][5] |
| Various Glioma Lines (median) | Glioma | 2.46 | |
| Colon Adenocarcinoma | Colon Cancer | 0.35 - 29 | |
| Breast Adenocarcinoma | Breast Cancer | 0.16 - 3.3 | |
| Melanoma | Melanoma | 0.36 - 2.7 |
| Off-Target Activity | IC50 (µM) | Reference |
| hERG Ion Channel | 3.5 | |
| CYP1A2 | 32.9 | |
| CYP2A6 | 24 | |
| CYP2B6 | 16 | |
| CYP2C8 | 8 | |
| CYP2C9 | 1.1 | [4] |
| CYP3A4 | 0.12 - 0.2 | [4] |
| In Vivo Efficacy | Dose | Model | Effect | Reference |
| Gamitrinib TPP | 20 mg/kg (daily i.p.) | Subcutaneous U87 Glioblastoma Xenograft | Inhibition of tumor growth | [4] |
| Gamitrinib TPP + TRAIL | - | Orthotopic U87 Glioblastoma Xenograft | Suppression of tumor growth | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and can be used to determine the cytotoxic effects of Gamitrinib.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the Gamitrinib dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest Gamitrinib concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of Apoptosis Markers
This protocol describes the detection of key apoptotic proteins following Gamitrinib treatment.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-cytochrome c)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at the desired concentrations and time points.
-
Harvest the cells and lyse them in RIPA buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential.
Materials:
-
Cancer cell lines
-
This compound
-
JC-1 dye
-
FACS buffer (PBS with 1% FBS)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time. Include a positive control for depolarization (e.g., CCCP).
-
Harvest the cells and resuspend them in complete medium.
-
Add JC-1 dye to the cell suspension to a final concentration of 2 µM and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Analyze the cells by flow cytometry. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
-
Quantify the percentage of cells with depolarized mitochondria (increased green fluorescence).
In Vitro TRAP1 ATPase Activity Assay
This protocol, based on a malachite green phosphate (B84403) detection method, can be used to measure the inhibition of TRAP1 ATPase activity by Gamitrinib.
Materials:
-
Recombinant human TRAP1 protein
-
This compound
-
Assay buffer (e.g., 40 mM HEPES pH 7.5, 5 mM MgCl2, 100 mM KCl, 2 mM DTT)
-
ATP solution
-
Malachite green reagent
-
Phosphate standard
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the TRAP1 enzyme and the Gamitrinib dilutions. Include a no-inhibitor control and a no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Incubate the plate at 37°C for a set time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of inorganic phosphate released using the malachite green reagent.
-
Measure the absorbance at 620 nm.
-
Generate a phosphate standard curve to quantify the amount of phosphate produced.
-
Calculate the percent inhibition of TRAP1 ATPase activity for each Gamitrinib concentration and determine the IC50 value.
Mandatory Visualizations
Signaling Pathways
Caption: Gamitrinib's dual mechanism of action.
Experimental Workflow
Caption: Workflow for preclinical evaluation.
Logical Relationships
Caption: Core therapeutic rationale.
Conclusion
This compound is a potent and selective inhibitor of mitochondrial HSP90, with a well-defined mechanism of action that leads to the targeted killing of cancer cells. Its ability to specifically accumulate in the mitochondria of tumor cells offers a significant therapeutic advantage over non-targeted HSP90 inhibitors. The data presented in this guide underscore the potential of Gamitrinib as a promising therapeutic agent for a variety of cancers. Further preclinical and clinical investigation is warranted to fully elucidate its therapeutic potential and to identify patient populations that would most benefit from this targeted approach.
References
- 1. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The development of cancers research based on mitochondrial heat shock protein 90 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wistar.org [wistar.org]
- 5. Tumor Necrosis Factor Receptor-associated Protein 1 (TRAP1) Mutation and TRAP1 Inhibitor Gamitrinib-triphenylphosphonium (G-TPP) Induce a Forkhead Box O (FOXO)-dependent Cell Protective Signal from Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
The Role of Gamitrinib TPP Hexafluorophosphate in Eliciting Mitochondrial Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamitrinib TPP hexafluorophosphate (B91526) (G-TPP) is a potent and selective small molecule inhibitor of the mitochondrial heat shock protein 90 (Hsp90) chaperone machinery. By combining the Hsp90 inhibitory module of geldanamycin (B1684428) with a triphenylphosphonium (TPP) moiety for mitochondrial targeting, G-TPP selectively accumulates within the mitochondrial matrix.[1][2][3] This targeted inhibition disrupts mitochondrial proteostasis, leading to profound mitochondrial stress, the activation of the mitochondrial unfolded protein response (UPRmt), and the induction of apoptosis in cancer cells. This technical guide provides an in-depth overview of the mechanism of action of G-TPP, focusing on its role in mitochondrial stress, and presents key quantitative data and experimental protocols for its study.
Introduction: Targeting Mitochondrial Chaperones in Cancer
Mitochondria are essential organelles that not only generate cellular energy but also play a critical role in apoptosis, signaling, and metabolism. To maintain their complex functions, mitochondria have a dedicated quality control system, including molecular chaperones like Hsp90 and its homolog, TNF receptor-associated protein-1 (TRAP1).[4] In many cancer cells, these chaperones are upregulated to support the high metabolic demand and buffer against proteotoxic stress, making them attractive therapeutic targets.[5]
Gamitrinib TPP hexafluorophosphate is a member of the Gamitrinib (GA mitochondrial matrix inhibitor) class of compounds, designed to specifically inhibit Hsp90 activity within the mitochondria.[1][2][6] Unlike non-targeted Hsp90 inhibitors, G-TPP's mechanism of action is primarily "mitochondriotoxic," leading to rapid and potent cancer cell killing while sparing normal cells where mitochondrial Hsp90 levels are lower.[2][6]
Mechanism of Action: Induction of Mitochondrial Stress
G-TPP's primary mechanism involves the inhibition of the ATPase activity of mitochondrial Hsp90/TRAP1.[2] This disruption of chaperone function leads to the accumulation of misfolded proteins within the mitochondrial matrix, a condition known as proteotoxic stress. This stress triggers a cascade of events that ultimately compromise mitochondrial integrity and cell viability.
The key consequences of G-TPP-induced mitochondrial stress include:
-
Mitochondrial Unfolded Protein Response (UPRmt): The accumulation of unfolded proteins activates the UPRmt, a signaling pathway aimed at restoring mitochondrial proteostasis by upregulating chaperones and proteases.[7][8][9] Low concentrations of G-TPP have been shown to trigger the UPRmt.[7]
-
Loss of Mitochondrial Membrane Potential (ΔΨm): G-TPP induces a rapid and irreversible loss of the inner mitochondrial membrane potential.[2][4][10] This depolarization is a critical event in the apoptotic cascade.
-
Mitochondrial Permeability Transition Pore (mPTP) Opening: The loss of membrane potential is associated with the opening of the mPTP, a process that can be partially reversed by the mPTP inhibitor cyclosporine A (CsA).[2]
-
Release of Pro-Apoptotic Factors: The compromised outer mitochondrial membrane allows for the release of cytochrome c into the cytosol.[1][2][11]
-
Caspase Activation and Apoptosis: Cytosolic cytochrome c triggers the activation of the caspase cascade, including initiator caspase-9 and effector caspases-3 and -7, leading to apoptotic cell death.[1][6][12]
-
PINK1/Parkin-Dependent Mitophagy: G-TPP treatment also induces the accumulation of PINK1 on the mitochondrial surface, which in turn recruits the E3 ubiquitin ligase Parkin.[7][13][14] This signaling cascade marks damaged mitochondria for clearance through autophagy (mitophagy), a cellular quality control mechanism.[7][13][14]
Signaling Pathways and Experimental Workflows
G-TPP-Induced Apoptosis Signaling Pathway
Caption: G-TPP induces apoptosis by inhibiting mitochondrial Hsp90.
G-TPP-Induced Mitophagy Signaling Pathway
Caption: G-TPP triggers PINK1/Parkin-mediated mitophagy.
Experimental Workflow for Assessing G-TPP Activity
Caption: Workflow for evaluating the effects of G-TPP on cancer cells.
Quantitative Data
The following tables summarize key quantitative data on the effects of this compound from various preclinical studies.
Table 1: In Vitro Anti-Cancer Activity of G-TPP
| Cell Line | Cancer Type | Assay | Concentration | Time (hours) | Effect | Reference |
| Glioblastoma (patient-derived and cell lines) | Glioblastoma | Cell Viability | 15-20 µM | 16 | Indistinguishable killing of all cell lines | [1][6] |
| H460 | Lung Adenocarcinoma | MTT | ~0.5 µM (IC50) | 3 | 50% loss of cell viability | [2] |
| PC3 | Prostate Cancer | MTT | Dose-dependent | 6 | Loss of metabolic activity | [10] |
| C4-2B | Prostate Cancer | MTT | Dose-dependent | 6 | Loss of metabolic activity | [10] |
| NCI-60 Panel | Various | MTT | 0.16 - 47.6 µM (GI50) | Not Specified | 50% inhibition of tumor growth | [3][10] |
| SKBr3 | Breast Adenocarcinoma | MTT | 10 µM | 48-96 | Reduction of metabolic activity | [2] |
Table 2: Effects of G-TPP on Mitochondrial Function
| Cell Line/System | Assay | Concentration | Time | Observation | Reference |
| PC3 cells | Time-lapse videomicroscopy (TMRM) | 30 µM | Minutes | Rapid and complete loss of mitochondrial membrane potential | [10] |
| Isolated PC3 mitochondria | TMRM fluorescence | Not Specified | Immediate | Immediate depolarization | [10] |
| Isolated PC3 mitochondria | Western Blot (Cytochrome c) | Dose-dependent | Not Specified | Concentration-dependent release of cytochrome c | [10] |
| RM1 cells | Flow cytometry | Not Specified | Not Specified | Nearly complete loss of mitochondrial inner membrane potential | [11] |
| RM1 cells | Western Blot (Cytochrome c) | Dose-dependent | Not Specified | Concentration-dependent release of cytochrome c | [11] |
| LN229 and M059K cells | Seahorse XF96 Analyzer | 1, 2.5, 5 µM | Not Specified | Inhibition of mitochondrial respiration | [15] |
Table 3: In Vivo Anti-Tumor Efficacy of G-TPP
| Animal Model | Tumor Type | Dosage | Route | Outcome | Reference |
| Nude mice with U87-Luc intracranial glioblastomas | Glioblastoma | 10 mg/kg daily (with TRAIL) | i.p. | Suppression of established tumor growth | [6] |
| Nude mice with U87-Luc intracranial glioblastomas | Glioblastoma | 20 mg/kg daily | i.p. | No effect as monotherapy on orthotopic growth | [1] |
| SCID/beige mice with s.c. PC3 xenografts | Prostate Cancer | 10 mg/kg daily | i.p. | Complete inhibition of tumor growth | [10] |
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cancer cells (e.g., PC3, H460) in triplicate in 96-well plates at a density of 2 x 10³ cells/well.[12]
-
Treatment: After 24 hours, treat the cells with vehicle control (e.g., DMSO) or increasing concentrations of G-TPP (e.g., 0-20 µM).[12]
-
Incubation: Incubate the plates for the desired time periods (e.g., 3, 6, 16, 24, 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 405 nm or 570 nm) using a microplate reader.[12]
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Treat 1 x 10⁶ cells with G-TPP or vehicle control for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are apoptotic, while PI-positive cells are necrotic or late apoptotic.
-
Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).[12]
Measurement of Mitochondrial Membrane Potential (TMRM Staining)
-
Cell Loading: Load cells with a fluorescent potentiometric dye such as tetramethylrhodamine (B1193902) methyl ester (TMRM) or JC-1.
-
Treatment: Treat the dye-loaded cells with G-TPP and monitor the fluorescence changes over time using fluorescence microscopy or a plate reader.
-
For Isolated Mitochondria: Isolate mitochondria from untreated cells. Load the isolated mitochondria (100 µg) with 0.1 mM TMRM.[2]
-
Measurement: Continuously measure fluorescence emission (e.g., 575 nm with 549 nm excitation for TMRM) before and after the addition of G-TPP.[2] A fully depolarized state can be achieved by adding CaCl₂ as a positive control.[2]
-
Analysis: A decrease in TMRM fluorescence or a shift from red to green fluorescence for JC-1 indicates a loss of mitochondrial membrane potential.
Western Blot for Cytochrome c Release
-
Cell Treatment and Fractionation: Treat cells with G-TPP. After treatment, harvest the cells and perform subcellular fractionation to separate the mitochondrial and cytosolic fractions.
-
For Isolated Mitochondria: Treat isolated mitochondria with G-TPP for a short duration (e.g., 20 minutes).[2] Centrifuge to separate the mitochondrial pellet from the supernatant.[2]
-
Protein Quantification: Determine the protein concentration of each fraction.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against cytochrome c. Also, use antibodies for mitochondrial (e.g., COX-IV) and cytosolic (e.g., β-actin or GAPDH) markers to verify the purity of the fractions.[2]
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Analysis: An increase in cytochrome c in the cytosolic fraction or supernatant indicates its release from the mitochondria.
Conclusion
This compound represents a promising therapeutic strategy that exploits the reliance of cancer cells on mitochondrial chaperone function. Its ability to selectively induce profound mitochondrial stress, leading to apoptosis and mitophagy, underscores the potential of targeting subcellular compartments in cancer therapy. The data and protocols presented in this guide provide a framework for researchers and drug development professionals to further investigate the role of G-TPP and the broader implications of mitochondrial stress in cancer biology.
References
- 1. universalbiologicals.com [universalbiologicals.com]
- 2. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. US9987294B2 - Mitochondria-targeted anti-tumor agents - Google Patents [patents.google.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the Mitochondrial Unfolded Protein Response in Cancer: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial dysfunction, UPRmt signaling, and targeted therapy in metastasis tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PRECLINICAL CHARACTERIZATION OF MITOCHONDRIA-TARGETED SMALL MOLECULE Hsp90 INHIBITORS, GAMITRINIBS, IN ADVANCED PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted inhibition of mitochondrial Hsp90 suppresses localised and metastatic prostate cancer growth in a genetic mouse model of disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: In Vitro Profiling of Gamitrinib TPP Hexafluorophosphate in Glioblastoma Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: Gamitrinib TPP hexafluorophosphate (B91526) is a potent, mitochondrially-targeted Hsp90 inhibitor that has demonstrated significant anti-cancer activity in preclinical models of glioblastoma (GBM). By selectively accumulating in the mitochondria of tumor cells, Gamitrinib TPP disrupts the mitochondrial unfolded protein response and inhibits key cellular processes, leading to apoptosis and reduced tumor growth.[1][2][3] These application notes provide a detailed overview of in vitro protocols to assess the efficacy and mechanism of action of Gamitrinib TPP in glioblastoma cell lines.
Quantitative Data Summary
The following tables summarize key quantitative data points for the effects of Gamitrinib TPP hexafluorophosphate on glioblastoma cells.
Table 1: Cellular Viability and Apoptosis Induction
| Cell Line | Assay | Gamitrinib TPP Concentration (µM) | Incubation Time (hours) | Observed Effect |
| U87MG, LN229, U251, A172, T98G | Cell Viability (General) | 5 | 72 | Inhibition of cell proliferation.[2] |
| Patient-derived and cultured glioblastoma cells | Cell Viability (General) | 15-20 | 16 | Significant cell death.[1][4] |
| U87MG | Apoptosis | Not Specified | Not Specified | Induction of apoptosis.[2] |
| Multiple primary and TMZ-resistant glioma cell lines | Apoptosis | Not Specified | Not Specified | Induction of apoptosis and cell death.[2][5] |
| U87, U251, LN229 | Combination Viability (MTT) | 5 (suboptimal) | 16 | Synergistic cell killing when combined with TRAIL.[1] |
Table 2: Mitochondrial Function
| Cell Line | Assay | Gamitrinib TPP Concentration (µM) | Incubation Time (hours) | Observed Effect |
| M059K, LN229, U87MG, A172 | Mitochondrial Respiration (Seahorse) | 5 | 72 | Significant reduction in basal OCR, maximal respiration, ATP production, and spare respiratory capacity.[2] |
| Glioblastoma Cells (General) | Mitochondrial Membrane Potential | 15-20 | 16 | Loss of mitochondrial inner membrane potential.[1][4] |
Signaling Pathway
The primary mechanism of this compound involves the inhibition of the mitochondrial chaperone protein Hsp90 (specifically TRAP1 in mitochondria).[6] This disruption leads to an accumulation of misfolded proteins within the mitochondria, triggering the mitochondrial unfolded protein response (mtUPR) and ultimately culminating in apoptosis.[7]
Caption: Gamitrinib TPP inhibits mitochondrial Hsp90, inducing apoptosis.
Experimental Workflow
A typical in vitro experimental workflow to evaluate the efficacy of this compound on glioblastoma cells is outlined below.
Caption: Workflow for assessing Gamitrinib TPP in glioblastoma cells.
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is for assessing the metabolic activity of glioblastoma cells as an indicator of cell viability following treatment with Gamitrinib TPP.
Materials:
-
Glioblastoma cell lines (e.g., U87MG, LN229)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed glioblastoma cells into a 96-well plate at a density of 1.5 x 10^4 cells per well in 100 µL of complete culture medium.[8]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of Gamitrinib TPP in complete culture medium at the desired concentrations (e.g., 0-20 µM).
-
Remove the medium from the wells and add 100 µL of the Gamitrinib TPP dilutions to the respective wells. Include vehicle-only wells as a control.
-
Incubate the plate for the desired treatment duration (e.g., 16, 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[7]
-
Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[7]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.[7]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This protocol details the detection and quantification of apoptotic cells using flow cytometry.
Materials:
-
Treated and untreated glioblastoma cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS (Phosphate-Buffered Saline), cold
-
Flow cytometer
Procedure:
-
Induce apoptosis in glioblastoma cells by treating with Gamitrinib TPP for the desired time and concentration.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS by centrifuging at approximately 670 x g for 5 minutes and resuspending the pellet.[1]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[9]
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Add 5 µL of Propidium Iodide (PI) staining solution immediately before analysis.[10]
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Assessment of Mitochondrial Respiration: Seahorse XF Cell Mito Stress Test
This protocol is for measuring the oxygen consumption rate (OCR) to assess mitochondrial function in glioblastoma cells.
Materials:
-
Glioblastoma cell lines
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF DMEM Medium, supplemented with glucose, pyruvate, and glutamine
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Seahorse XF Analyzer
Procedure:
-
Seed glioblastoma cells in a Seahorse XF cell culture microplate at an appropriate density (e.g., 20,000 cells/well) and allow them to adhere overnight.
-
On the day of the assay, hydrate (B1144303) the sensor cartridge with Seahorse XF Calibrant and incubate at 37°C in a non-CO2 incubator for at least one hour.
-
Remove the culture medium from the cells and wash with pre-warmed Seahorse XF assay medium.
-
Add the final volume of pre-warmed Seahorse XF assay medium to each well and incubate the plate at 37°C in a non-CO2 incubator for one hour.[11]
-
Load the injector ports of the hydrated sensor cartridge with the compounds from the Mito Stress Test Kit (Oligomycin, FCCP, and Rotenone/Antimycin A) at the desired final concentrations.
-
Place the cell culture microplate into the Seahorse XF Analyzer and initiate the protocol.
-
The instrument will measure the basal OCR, followed by sequential injections of the mitochondrial inhibitors to determine key parameters of mitochondrial function including ATP-linked respiration, maximal respiration, and spare respiratory capacity.[12]
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal violet staining protocol | Abcam [abcam.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. In Vitro Methods for the Study of Glioblastoma Stem-Like Cell Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
- 7. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. content.protocols.io [content.protocols.io]
- 12. agilent.com [agilent.com]
Application Notes and Protocols for Gamitrinib TPP Hexafluorophosphate in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Gamitrinib TPP hexafluorophosphate (B91526), a mitochondria-targeted Hsp90 inhibitor, in preclinical in vivo mouse models of cancer.
Introduction
Gamitrinib TPP hexafluorophosphate (G-TPP) is a potent small molecule inhibitor that selectively targets the mitochondrial isoform of Heat Shock Protein 90 (Hsp90). By accumulating in the mitochondrial matrix, G-TPP disrupts the function of chaperones like TRAP1, leading to the induction of the mitochondrial unfolded protein response (UPR), mitochondrial dysfunction, and subsequent apoptosis in cancer cells.[1][2] Its targeted delivery to mitochondria enhances its anti-cancer efficacy while potentially reducing the systemic toxicity associated with non-targeted Hsp90 inhibitors.[3][4] Preclinical studies have demonstrated its activity against a broad range of cancers, including prostate, glioblastoma, lung, and breast cancer.[1][5][6]
In Vivo Dosage and Administration Summary
The following table summarizes the dosages and administration routes of this compound used in various in vivo mouse models based on published preclinical data.
| Cancer Type | Mouse Model | Cell Line | Dosage | Administration Route | Dosing Schedule | Reference |
| Prostate Cancer | SCID/beige (subcutaneous xenograft) | PC3 | 10 mg/kg | Intraperitoneal (i.p.) | Daily | [1] |
| Prostate Cancer | CB17 SCID/beige (orthotopic bone metastasis) | PC3 | 10 mg/kg | Intraperitoneal (i.p.) | Daily for 2 weeks | [1] |
| Glioblastoma | Nude mice (intracranial xenograft) | U87-Luc | 10 mg/kg | Intraperitoneal (i.p.) | Daily on days 6, 7, 9, and 10 post-implantation (in combination with TRAIL) | [7][8] |
| Glioblastoma | Nude mice (intracranial xenograft) | U87-Luc | 20 mg/kg | Intraperitoneal (i.p.) | Daily (monotherapy) | [7][8][9] |
| Glioblastoma | Athymic mice (orthotopic xenograft) | U87MG, PDX | 10 mg/kg | Intraperitoneal (i.p.) | Every other day | [10] |
| Lung Cancer | N/A (xenograft) | H460 | 10 mg/kg | Intraperitoneal (i.p.) | Daily | [3] |
Note: Systemic administration of Gamitrinib TPP has been generally well-tolerated in mice, with no significant animal weight loss reported at the indicated therapeutic doses.[1][6][7][9]
Experimental Protocols
Preparation of this compound for In Vivo Administration
-
Vehicle: Gamitrinib TPP is typically dissolved in a vehicle suitable for intraperitoneal injection. A common vehicle is a mixture of DMSO and sterile saline or Cremophor.[7] For intravenous administration, a more complex formulation may be required, such as a suspension containing DMSO, polysorbate 80, lecithin, sucrose, and dextrose.[4]
-
Preparation Steps:
-
Allow this compound powder to equilibrate to room temperature.
-
Weigh the required amount of the compound under sterile conditions.
-
Dissolve the powder in a minimal amount of DMSO to create a stock solution.
-
Further dilute the stock solution with sterile saline or the appropriate vehicle to the final desired concentration for injection. Ensure the final concentration of DMSO is well-tolerated by the animals (typically <10% of the total injection volume).
-
Vortex the solution thoroughly to ensure it is completely dissolved and homogenous before administration.
-
Subcutaneous Xenograft Mouse Model Protocol (Prostate Cancer Example)
-
Cell Culture: Culture PC3 human prostate cancer cells in appropriate media until they reach 80-90% confluency.
-
Animal Model: Use male SCID/beige mice, 6-8 weeks old.
-
Tumor Implantation:
-
Harvest and resuspend PC3 cells in sterile, serum-free media or PBS at a concentration of 1 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., ~100–150 mm³).
-
Measure tumor dimensions with calipers regularly (e.g., daily or every other day) and calculate tumor volume using the formula: (Length x Width²)/2.
-
-
Treatment:
-
Randomize mice into treatment and control groups.
-
Administer Gamitrinib TPP (10 mg/kg) or vehicle control via intraperitoneal injection daily.[1]
-
-
Endpoint:
-
Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Monitor animal weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).
-
Orthotopic Intracranial Xenograft Mouse Model Protocol (Glioblastoma Example)
-
Cell Culture: Culture U87-Luc human glioblastoma cells (stably expressing luciferase) in appropriate media.
-
Animal Model: Use immunocompromised nude mice, 6-8 weeks old.
-
Stereotactic Implantation:
-
Tumor Growth Monitoring:
-
Treatment:
-
Endpoint:
Visualizations
Signaling Pathway of Gamitrinib TPP
Caption: Signaling pathway of Gamitrinib TPP leading to apoptosis.
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for an in vivo Gamitrinib TPP efficacy study.
References
- 1. PRECLINICAL CHARACTERIZATION OF MITOCHONDRIA-TARGETED SMALL MOLECULE Hsp90 INHIBITORS, GAMITRINIBS, IN ADVANCED PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The development of cancers research based on mitochondrial heat shock protein 90 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. universalbiologicals.com [universalbiologicals.com]
- 10. Antitumor Activity of a Mitochondrial-Targeted HSP90 Inhibitor in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gamitrinib TPP Hexafluorophosphate in Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamitrinib TPP hexafluorophosphate (B91526) is a potent, mitochondria-targeted inhibitor of Heat Shock Protein 90 (Hsp90).[1][2][3] This compound is comprised of an Hsp90 ATPase inhibitory component derived from 17-allylamino geldanamycin (B1684428) (17-AAG) and a triphenylphosphonium (TPP) moiety that directs its accumulation within the mitochondria.[1][3] In the context of prostate cancer, Gamitrinib TPP hexafluorophosphate acts as a "mitochondriotoxic" agent, selectively inducing apoptosis in cancer cells while sparing normal cells.[4][5] Its mechanism of action circumvents common drug-resistance pathways, making it a promising therapeutic agent for advanced and metastatic prostate cancer.[4][6]
Mechanism of Action
This compound exerts its anticancer effects by specifically inhibiting the function of Hsp90 within the mitochondria, including the chaperone TRAP1 (TNF receptor-associated protein-1).[2] This inhibition leads to a cascade of events culminating in cancer cell death:
-
Mitochondrial Dysfunction: Inhibition of mitochondrial Hsp90 disrupts mitochondrial protein folding and quality control, leading to acute organelle dysfunction.[4][5][7]
-
Permeability Transition Pore Opening: Gamitrinib induces the opening of the cyclophilin D-dependent mitochondrial permeability transition pore.[6]
-
Loss of Membrane Potential: This leads to a sudden collapse of the mitochondrial inner membrane potential.[4][5][7]
-
Cytochrome c Release: The compromised outer mitochondrial membrane releases pro-apoptotic factors, most notably cytochrome c, into the cytosol.[4][5][6][7]
-
Caspase Activation and Apoptosis: Cytosolic cytochrome c triggers the activation of the caspase cascade (initiator caspase-9 and effector caspases-3 and -7), leading to programmed cell death, or apoptosis.[1][4][6]
Importantly, this compound does not significantly affect cytosolic Hsp90 client proteins, such as Akt, or induce a heat shock response (upregulation of Hsp70), which are hallmarks of non-targeted Hsp90 inhibitors.[4][5][8] This targeted action is believed to contribute to its favorable safety profile.[9]
Data Presentation
Table 1: In Vitro Efficacy of Gamitrinibs in Prostate Cancer Cell Lines
| Cell Line | Compound | Assay | Concentration (µM) | Effect | Reference |
| PC3 | Gamitrinib-TPP | GI50 (NCI-60) | 2.12 | 50% Growth Inhibition | [4] |
| DU145 | Gamitrinib-TPP | GI50 (NCI-60) | 1.72 | 50% Growth Inhibition | [4] |
| PC3 | Gamitrinib-TPP | MTT | 0.8 - 20 | Concentration-dependent loss of metabolic activity at 6h and 24h | [4] |
| C4-2B | Gamitrinib-TPP | MTT | 0.8 - 20 | Concentration-dependent loss of metabolic activity at 6h and 24h | [4] |
| PC3 | Gamitrinib-TPP | Flow Cytometry | Not specified | Increased caspase activity and loss of plasma membrane integrity at 24h | [4] |
| 22Rv1 | Gamitrinib + DMAG | MTT | 2.5 (Gamitrinib) + 5 (DMAG) | Synergistic cytotoxic effect at 24h | [10] |
GI50: The concentration of drug that causes 50% inhibition of cell growth. MTT: A colorimetric assay for assessing cell metabolic activity.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is designed to determine the effect of this compound on the viability of prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., PC3, DU145, LNCaP, 22Rv1)[11]
-
Complete cell culture medium (e.g., RPMI-1640 or F-12K with 10% FBS)[11]
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., 40% DMF, 2% glacial acetic acid, 16% SDS, pH 4.7)[12]
-
96-well plates
-
Plate reader (490-570 nm absorbance)
Procedure:
-
Seed prostate cancer cells in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[13]
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove the culture medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only wells as a control.
-
Incubate the plate for the desired time period (e.g., 6, 24, 48, or 72 hours).[4][13]
-
Add 50 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[12]
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[12]
-
Read the absorbance at a wavelength between 490 nm and 570 nm using a microplate reader.[12][13]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide Staining and Flow Cytometry
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Prostate cancer cells
-
This compound
-
Annexin V-FITC/PE Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Seed cells (e.g., 1 x 10^6 cells) in a T25 flask and treat with desired concentrations of this compound for a specified time (e.g., 24 hours).[14]
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant containing floating cells.[14]
-
Wash the cells twice with cold PBS and centrifuge.[14]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC (or another fluorochrome) and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[14][15]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to detect changes in the expression of key proteins involved in the apoptotic pathway.
Materials:
-
Prostate cancer cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors[11][16]
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cytochrome c, anti-cleaved caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate[16]
-
Imaging system
Procedure:
-
Treat cells with this compound at the desired concentrations and time points.
-
To detect cytochrome c release, separate mitochondrial and cytosolic fractions using a mitochondrial isolation kit.
-
For whole-cell lysates, wash cells with cold PBS and lyse with RIPA buffer.[11]
-
Determine protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[16]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[16]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.[17] Use a loading control like GAPDH to normalize protein expression.[16]
Visualizations
Caption: Mechanism of Gamitrinib-induced apoptosis in prostate cancer cells.
Caption: General workflow for evaluating Gamitrinib TPP in prostate cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. PRECLINICAL CHARACTERIZATION OF MITOCHONDRIA-TARGETED SMALL MOLECULE Hsp90 INHIBITORS, GAMITRINIBS, IN ADVANCED PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wistar.org [wistar.org]
- 7. The development of cancers research based on mitochondrial heat shock protein 90 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. broadpharm.com [broadpharm.com]
- 13. 2.3 |. Cell viability assay [bio-protocol.org]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols: Utilizing Gamitrinib TPP Hexafluorophosphate for Mitophagy Studies
For Researchers, Scientists, and Drug Development Professionals
Gamitrinib TPP hexafluorophosphate (B91526) (G-TPP) is a potent and specific inhibitor of the mitochondrial heat shock protein 90 (HSP90) chaperone machinery. Its targeted action within the mitochondria induces proteotoxic stress, leading to the activation of the PINK1/Parkin-mediated mitophagy pathway. This makes G-TPP a valuable pharmacological tool to study the molecular mechanisms of mitochondrial quality control, particularly in the context of neurodegenerative diseases like Parkinson's disease and in cancer biology.[1][2][3][4][5]
Unlike broad-acting mitochondrial stressors such as CCCP, which induce mitophagy through widespread membrane depolarization, G-TPP offers a more physiologically relevant model by targeting mitochondrial protein folding.[1][2] This specific mechanism of action allows for the detailed investigation of the mitochondrial unfolded protein response (UPR) and its link to mitophagy.[1]
Mechanism of Action
G-TPP is a conjugate of the HSP90 inhibitor geldanamycin (B1684428) and a triphenylphosphonium (TPP) cation, which directs the molecule to the mitochondrial matrix.[6][7] Within the mitochondria, G-TPP inhibits the ATPase activity of HSP90, leading to the accumulation of misfolded proteins. This mitochondrial stress stabilizes the serine/threonine kinase PINK1 on the outer mitochondrial membrane.[1][2][4]
Stabilized PINK1 recruits the E3 ubiquitin ligase Parkin from the cytosol to the mitochondrial surface.[2][4] Parkin then ubiquitinates various outer mitochondrial membrane proteins, creating a signal for the recruitment of autophagy receptors such as NDP52 and Optineurin. These receptors link the damaged mitochondrion to the autophagosome, leading to its engulfment and subsequent degradation by the lysosome.[1][2][8]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the use of Gamitrinib TPP hexafluorophosphate in mitophagy studies, based on published literature.
| Cell Type | Concentration | Treatment Time | Observed Effects | Reference |
| HeLa | 10 µM | 4 - 12 hours | PINK1 stabilization, Parkin recruitment, pS65-Ub induction, Autophagy receptor recruitment, Mitophagy induction (mitoKeima reporter) | [1] |
| Primary Human Fibroblasts | 15 µM | 16 hours | PINK1 stabilization, pS65-Ub induction, p62 induction, Autophagy receptor recruitment | [1] |
| iNeurons (converted from fibroblasts) | 15 µM | 16 hours | Mitophagy induction | [1] |
| Glioblastoma cell lines | 15 - 20 µM | 16 hours | Apoptosis | [6] |
| Parameter | G-TPP (10 µM) | CCCP (10 µM) | Notes | Reference |
| Mitochondrial Depolarization | Partial | Full | G-TPP induces mitophagy largely independent of severe membrane depolarization. | [1] |
| Parkin Translocation Peak | ~12 hours | ~4 hours | G-TPP induces a more sustained Parkin recruitment compared to CCCP. | [1] |
| Mitophagy Induction (mitoKeima) | Significant increase | Higher efficiency | CCCP is a more potent, but less specific, inducer of mitophagy. | [1] |
Experimental Protocols
Induction of Mitophagy in Cultured Cells
This protocol describes the general procedure for treating cultured cells with G-TPP to induce mitophagy for subsequent analysis.
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Cultured cells (e.g., HeLa, SH-SY5Y, primary fibroblasts)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (for Western blotting) or fixative (for immunofluorescence)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Preparation of G-TPP Working Solution: Dilute the G-TPP stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 10 µM for HeLa cells). Include a vehicle control (DMSO) at the same final concentration.
-
Treatment: Remove the existing medium from the cells and replace it with the G-TPP-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the desired period (e.g., 4, 8, or 16 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting/Fixation:
-
For Western Blotting: Aspirate the medium, wash the cells once with ice-cold PBS, and then add lysis buffer. Scrape the cells, collect the lysate, and proceed with protein quantification and Western blot analysis.
-
For Immunofluorescence: Aspirate the medium, wash the cells with PBS, and then fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Proceed with permeabilization and immunofluorescent staining.
-
Western Blot Analysis of Mitophagy Markers
This protocol is for detecting key proteins involved in the G-TPP-induced mitophagy pathway.
Materials:
-
Cell lysates from G-TPP and vehicle-treated cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-PINK1
-
Anti-phospho-Ubiquitin (Ser65)
-
Anti-Parkin
-
Anti-LC3B
-
Anti-p62/SQSTM1
-
Anti-TOM20 (mitochondrial loading control)
-
Anti-GAPDH or β-actin (cytosolic loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Sample Preparation: Prepare samples by mixing equal amounts of protein with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the SDS-PAGE gel, and then transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using a digital imager.
Immunofluorescence Staining for Parkin Translocation
This protocol is for visualizing the recruitment of Parkin to the mitochondria. This is often performed in cells stably expressing fluorescently tagged Parkin (e.g., EGFP-Parkin).
Materials:
-
Fixed cells on coverslips
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against a mitochondrial marker (e.g., anti-TOM20, anti-HSP60)
-
Fluorophore-conjugated secondary antibody
-
DAPI or Hoechst for nuclear staining
-
Mounting medium
Procedure:
-
Permeabilization: Permeabilize the fixed cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding with blocking solution for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against the mitochondrial marker for 1 hour at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining: Stain the nuclei with DAPI or Hoechst for 5 minutes.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Parkin translocation is confirmed by the co-localization of the EGFP-Parkin signal with the mitochondrial marker.
Signaling Pathway
Conclusion
This compound is a specific and valuable tool for inducing and studying PINK1/Parkin-dependent mitophagy. By targeting mitochondrial HSP90, it provides a means to investigate the consequences of mitochondrial proteotoxic stress in a manner that is distinct from global mitochondrial poisons. The protocols and data provided herein serve as a guide for researchers to effectively utilize G-TPP in their studies of mitochondrial quality control and related diseases.
References
- 1. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy. | Sigma-Aldrich [sigmaaldrich.com]
- 6. universalbiologicals.com [universalbiologicals.com]
- 7. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms and Functions of Mitophagy and Potential Roles in Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Effects of Gamitrinib TPP Hexafluorophosphate and PI3K Inhibitors
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent oncogenic driver in a multitude of cancers.[1] While PI3K inhibitors have shown promise in clinical trials, intrinsic and acquired resistance often limits their long-term efficacy. A key mechanism of resistance involves the adaptive reprogramming of mitochondrial functions to sustain tumor cell survival.[1]
Gamitrinib TPP hexafluorophosphate (B91526) is a potent, first-in-class, mitochondria-targeted Heat Shock Protein 90 (Hsp90) inhibitor.[2] By selectively accumulating in the mitochondria of tumor cells, Gamitrinib disrupts the function of mitochondrial Hsp90 (TRAP1), leading to a collapse of mitochondrial integrity and induction of apoptosis.[2] Preclinical studies have demonstrated that the combination of Gamitrinib with small molecule inhibitors of the PI3K/Akt/mTOR pathway results in potent and synergistic anticancer activity.[1] This synergistic interaction is attributed to the dual targeting of two critical survival pathways: the PI3K-mediated pro-growth signaling and the mitochondrial stress response.
These application notes provide a comprehensive overview of the synergistic effects of combining Gamitrinib TPP hexafluorophosphate with a PI3K inhibitor, offering detailed protocols for researchers, scientists, and drug development professionals to investigate this promising therapeutic strategy.
Data Presentation
While direct quantitative data for the combination of this compound and a specific PI3K inhibitor from a singular peer-reviewed publication is not yet widely available, the synergistic principle is well-established for HSP90 and PI3K inhibitors. The following tables summarize representative quantitative data from studies on analogous combinations of HSP90 inhibitors with PI3K inhibitors, providing a strong rationale for the proposed combination.
Table 1: Single-Agent IC50 Values
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Gamitrinib TPP | Breast Adenocarcinoma | Breast Cancer | 0.16 - 3.3 | [2] |
| Gamitrinib TPP | Colon Adenocarcinoma | Colon Cancer | 0.35 - 29 | [2] |
| Gamitrinib TPP | Melanoma | Melanoma | 0.36 - 2.7 | [2] |
| Alpelisib (BYL719) | SK-N-SH | Neuroblastoma | ~1.5 | [3] |
| BKM120 | UACC812 | Breast Cancer | ~0.5 | [4] |
| BEZ235 | UACC812 | Breast Cancer | ~0.02 | [4] |
Table 2: Synergistic Effects of HSP90 and PI3K Inhibitor Combinations (Representative Data)
| HSP90 Inhibitor | PI3K Inhibitor | Cell Line | Cancer Type | Combination Index (CI) | Effect | Citation |
| PU-H71 | BEZ235 | Namalwa | Burkitt Lymphoma | <0.9 | Synergistic | [5] |
| STA9090 | PIK75 | H295R | Adrenocortical Carcinoma | Synergistic (CI not specified) | Synergistic | [1] |
| STA9090 | BGT226 | H295R | Adrenocortical Carcinoma | Synergistic (CI not specified) | Synergistic | [6] |
Note: The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Mandatory Visualizations
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of PI3K and FGFR inhibitors alone and in combination, and with/without cytostatics in childhood neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of mitochondrial matrix chaperones and anti-apoptotic Bcl-2 family proteins empower antitumor therapeutic responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gamitrinib TPP Hexafluorophosphate in Primary Human Fibroblast Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Gamitrinib TPP hexafluorophosphate (B91526) (G-TPP) in primary human fibroblast studies. The information is based on published research and is intended to guide researchers in designing and conducting experiments to investigate the effects of this mitochondrial-targeted HSP90 inhibitor.
Introduction
Gamitrinib TPP hexafluorophosphate is a potent and specific inhibitor of the mitochondrial heat shock protein 90 (HSP90) family of molecular chaperones, including TNF receptor-associated protein-1 (TRAP1).[1] By combining the HSP90 inhibitor geldanamycin (B1684428) with a triphenylphosphonium (TPP) cation, Gamitrinib is effectively targeted to the mitochondrial matrix.[2] While extensively studied for its anti-cancer properties, research in primary human fibroblasts has revealed its ability to induce mitochondrial quality control pathways, specifically PINK1/Parkin-dependent mitophagy.[1][3] This makes it a valuable tool for studying mitochondrial homeostasis and its role in various physiological and pathological conditions.
Unlike its effects in many cancer cells, Gamitrinib TPP at certain concentrations does not cause significant cell death in normal primary cells like human fibroblasts, allowing for the study of specific mitochondrial stress responses.[4]
Mechanism of Action in Fibroblasts
In primary human fibroblasts, Gamitrinib TPP induces a mitochondrial unfolded protein response (mitoUPR) by inhibiting TRAP1.[1] This leads to the accumulation of misfolded proteins within the mitochondria, triggering a signaling cascade that activates the PINK1 and Parkin proteins. This activation occurs largely independently of mitochondrial membrane depolarization.[1][3]
The activated PINK1, a mitochondrial serine/threonine kinase, phosphorylates ubiquitin on the outer mitochondrial membrane. This, in turn, recruits and activates the E3 ubiquitin ligase Parkin, leading to the ubiquitination of mitochondrial outer membrane proteins. This process marks the damaged mitochondria for degradation through autophagy, a process known as mitophagy.[1][3]
Quantitative Data Summary
The following tables summarize the quantitative data from studies using Gamitrinib TPP in primary human fibroblasts.
| Cell Type | Gamitrinib TPP Concentration | Treatment Duration | Observed Effect | Reference |
| Primary Human Fibroblasts | 15 µM | 8 and 16 hours | Stabilization of PINK1 protein and robust induction of phospho-Ser65-Ubiquitin (pS65-Ub). | [1] |
| Primary Human Fibroblasts | 15 µM | 16 hours | Altered, fragmented mitochondrial morphology. | [1] |
| Primary Human Fibroblasts | 15 µM | Not specified | Increased levels of p62, a marker for autophagy. | [1] |
| Normal Human Foreskin Fibroblasts | Up to 20 µM | Not specified | Modestly reduced cell viability. | [4] |
| WS-1 Human Fibroblasts | Not specified | Not specified | Modest decrease in mitochondrial membrane potential. | [4] |
Experimental Protocols
Induction of Mitophagy in Primary Human Fibroblasts
This protocol is based on the methodology described by Fessel et al. (2017).[1]
a. Cell Culture:
-
Culture primary human fibroblasts in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
b. Gamitrinib TPP Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution in fresh culture medium to the desired final concentration (e.g., 15 µM).
-
Replace the existing medium of the cultured fibroblasts with the Gamitrinib TPP-containing medium.
-
Incubate the cells for the desired time points (e.g., 8 or 16 hours).
Western Blot Analysis for Mitophagy Markers
a. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a standard assay (e.g., BCA assay).
b. SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Anti-PINK1
-
Anti-phospho-S65-Ubiquitin
-
Anti-p62/SQSTM1
-
Anti-GAPDH or Vinculin (as loading controls)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunofluorescence Staining for Mitochondrial Morphology and Protein Localization
a. Cell Seeding and Treatment:
-
Seed primary human fibroblasts on glass coverslips in a multi-well plate.
-
Allow the cells to adhere overnight.
-
Treat the cells with Gamitrinib TPP as described above (e.g., 15 µM for 16 hours).
b. Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
c. Immunostaining:
-
Block the cells with a blocking solution (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate with primary antibodies diluted in the blocking solution for 1-2 hours at room temperature or overnight at 4°C. Recommended primary antibodies include:
-
Anti-pS65-Ub
-
Anti-TOM20 (for mitochondrial staining)
-
-
Wash the cells with PBS.
-
Incubate with appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
Counterstain the nuclei with Hoechst or DAPI.
d. Imaging:
-
Mount the coverslips on microscope slides.
-
Visualize and capture images using a fluorescence or confocal microscope.
Visualizations
Signaling Pathway
Caption: Gamitrinib TPP induced PINK1/Parkin mitophagy pathway.
Experimental Workflow
Caption: Workflow for studying Gamitrinib TPP in fibroblasts.
References
- 1. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gamitrinib TPP Hexafluorophosphate in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Gamitrinib TPP hexafluorophosphate (B91526), a mitochondrially-targeted Hsp90 inhibitor, in preclinical xenograft cancer models. The included protocols are intended to serve as a detailed guide for the design and execution of in vivo efficacy studies.
Application Notes
Mechanism of Action
Gamitrinib TPP hexafluorophosphate is a first-in-class anticancer agent that combines the Hsp90 inhibitor 17-allylamino-geldanamycin (17-AAG) with the mitochondrial-targeting moiety, triphenylphosphonium (TPP).[1][2][3] This design facilitates the selective accumulation of the drug within the mitochondria of tumor cells.[3][4]
Within the mitochondrial matrix, Gamitrinib inhibits the ATPase activity of a specific pool of Heat Shock Protein-90 (Hsp90) and its homolog, TRAP-1 (TNF Receptor-Associated Protein-1).[2][5] These chaperones are critical for maintaining the stability of the mitochondrial proteome in cancer cells, preventing proteotoxic stress, and suppressing cell death pathways.[2] Inhibition by Gamitrinib leads to a catastrophic loss of protein folding quality control, collapse of tumor bioenergetics, and induction of the mitochondrial permeability transition.[4][5] This results in the release of cytochrome c into the cytosol, activating a caspase-dependent cascade that culminates in rapid and potent apoptosis.[4][6][7] Because Hsp90 chaperones are selectively enriched in tumor mitochondria compared to normal tissues, Gamitrinib exhibits potent anticancer activity with good tolerability in preclinical models.[5][8]
Summary of Preclinical Efficacy in Xenograft Models
Gamitrinib has demonstrated significant single-agent and combination therapeutic efficacy across a range of preclinical xenograft models. Systemic administration is generally well-tolerated and results in the inhibition of tumor growth.[6][9]
| Cancer Type | Xenograft Model | Administration Route | Dosage Regimen | Key Findings & Efficacy | Citation(s) |
| Prostate Cancer | PC3 (Subcutaneous) | Intraperitoneal (i.p.) | 10 mg/kg, daily | Completely inhibited exponential tumor growth. Showed superior efficacy to 17-AAG. | [9] |
| Lung Cancer | H460 (Subcutaneous) | Intraperitoneal (i.p.) | Dose escalation | Significantly inhibited tumor growth compared to vehicle control and 17-AAG. | [10] |
| Glioblastoma | U87-Luc (Intracranial) | Intraperitoneal (i.p.) | 20 mg/kg, daily | As a monotherapy, had no effect on orthotopic glioblastoma growth. | [7][11] |
| Glioblastoma | U87-Luc (Intracranial) | i.p. (Gamitrinib) + Intracranial (TRAIL) | 10 mg/kg, daily (days 6,7,9,10) | Combination with TRAIL dramatically suppressed the growth of established tumors. | [6][11] |
| Breast Cancer | MDA-MB-231 (Subcutaneous) | Intraperitoneal (i.p.) | Not specified | Inhibited the growth of established xenograft tumors. | [10] |
| Leukemia | HL60 (Subcutaneous) | Intraperitoneal (i.p.) | Not specified | Inhibited the growth of established xenograft tumors. | [10] |
Experimental Protocols
I. Experimental Workflow Overview
The general workflow for assessing the efficacy of this compound in a xenograft model involves several key stages, from initial cell culture and animal preparation to treatment and final data analysis.
II. Materials and Reagents
-
This compound: (Source as per procurement)
-
Vehicle/Formulation Reagents:
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
For IV formulation: Polysorbate 80, Lecithin, Sucrose, Dextrose[3]
-
-
Cell Lines: Appropriate cancer cell line (e.g., PC3 for prostate, H460 for lung).[10]
-
Animals: Immunocompromised mice (e.g., CB17 SCID/beige or nude mice), 4-6 weeks old.[10][12]
-
General Supplies: Sterile syringes (1 mL), needles (27-30 gauge), digital calipers, animal housing, cell culture media and supplements, trypsin-EDTA, sterile surgical tools.
III. Detailed Protocol Steps
A. Xenograft Model Establishment
-
Cell Preparation: Culture tumor cells under standard conditions until they are 70-80% confluent. Harvest cells using trypsin-EDTA, wash twice with sterile PBS, and resuspend in sterile PBS or culture medium without supplements at a concentration of approximately 3.0 x 10^6 cells per injection volume (e.g., 100-200 µL).[10][12] Perform a viability count using trypan blue; viability should be >95%.[12]
-
Animal Acclimatization: Allow mice to acclimatize to the facility for at least 3-5 days before any procedures.[12]
-
Tumor Implantation: Anesthetize the mouse. Using a 1 mL syringe with a 27-gauge needle, inject the prepared cell suspension (e.g., 3.0 x 10^6 cells) subcutaneously into the lower flank of the mouse.[10][12]
-
Tumor Growth Monitoring: Once tumors become palpable, begin measuring their dimensions with digital calipers 2-3 times per week.[13]
-
Randomization: When tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (typically 8-10 mice per group).[9][13][14]
B. Gamitrinib Formulation and Administration
-
Formulation (for Intraperitoneal Injection): A common formulation involves dissolving Gamitrinib in a solution of 75% DMSO and 25% PBS.[15] Note: Specific solubility and stability should be confirmed for the lot of compound being used.
-
Formulation (for Intravenous Infusion): For IV administration, a more complex, stable injectable suspension is required. A published formulation workflow is as follows:
-
Step 1: Solubilize Gamitrinib powder in DMSO (to 2.5% of final volume).
-
Step 2: Dilute in a solution containing 1.25% (w/v) Polysorbate 80, 0.31% (w/v) Lecithin, and 12.5% (w/v) Sucrose in sterile water.
-
Step 3: Perform a final dilution in 5% dextrose (to 87.5% of final volume).
-
The final formulation contains ~5 mg/mL Gamitrinib in 2.5% DMSO, 0.125% Polysorbate 80, 0.031% Lecithin, 1.25% Sucrose, and 4.375% Dextrose.[3]
-
-
Administration: Administer the prepared Gamitrinib solution or vehicle control to the mice according to the planned schedule (e.g., daily intraperitoneal injections of 10 mg/kg).[9][10] The administration volume should be calculated based on individual animal weight.
C. Efficacy Assessment
-
Tumor Volume Measurement: Measure the length and width of the tumors with digital calipers 2-3 times weekly. Calculate the tumor volume using the formula: Volume (mm³) = (width)² x length / 2 .[12][16]
-
Body Weight and Health Monitoring: Record the body weight of each animal at the time of tumor measurement to monitor for signs of toxicity. Observe animals for any changes in behavior or appearance.[10]
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time to visualize tumor growth kinetics. At the end of the study, calculate the percentage of tumor growth inhibition (TGI).
D. Study Endpoint and Tissue Collection
-
Endpoint Criteria: The study may be terminated when tumors in the control group reach a predetermined maximum size (e.g., 1000-1500 mm³), or after a fixed duration of treatment.[13]
-
Tissue Harvesting: At the study endpoint, euthanize the mice according to approved institutional protocols. Surgically excise the tumors.
-
Downstream Analysis: Portions of the tumor can be flash-frozen in liquid nitrogen for biochemical analysis (e.g., Western blot to confirm cytochrome c release) or fixed in formalin for histological analysis (e.g., TUNEL staining to detect apoptosis).[10]
References
- 1. Feasibility and safety of targeting mitochondria for cancer therapy - preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. wistar.org [wistar.org]
- 7. universalbiologicals.com [universalbiologicals.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PRECLINICAL CHARACTERIZATION OF MITOCHONDRIA-TARGETED SMALL MOLECULE Hsp90 INHIBITORS, GAMITRINIBS, IN ADVANCED PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 13. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 14. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 15. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]
- 16. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Gamitrinib TPP Hexafluorophosphate Concentration for Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Gamitrinib TPP hexafluorophosphate (B91526) in cell culture experiments. The information is presented in a question-and-answer format to directly address potential issues and streamline troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is Gamitrinib TPP hexafluorophosphate and what is its mechanism of action?
This compound is a potent and specific inhibitor of the mitochondrial heat shock protein 90 (Hsp90) chaperone machinery.[1][2][3] It is a derivative of the Hsp90 inhibitor geldanamycin, modified with a triphenylphosphonium (TPP) cation that directs its accumulation within the mitochondria.[4][5] By inhibiting mitochondrial Hsp90, Gamitrinib TPP disrupts the folding and stability of key mitochondrial proteins, leading to mitochondrial dysfunction, the induction of the mitochondrial unfolded protein response (UPR), and ultimately, apoptosis in cancer cells.[6][7]
Q2: What is the recommended starting concentration for this compound in cell culture?
The optimal concentration of this compound is cell-line dependent. However, a general starting range for inducing apoptosis in cancer cell lines is between 1 µM and 20 µM.[1][2][3] For combination studies with other agents, suboptimal concentrations, such as 5 µM, may be used.[2][8] It is always recommended to perform a dose-response experiment to determine the IC50 for your specific cell line.
Q3: How should I prepare and store this compound?
The bulk powder of this compound should be stored at -20°C in the dark.[4] For creating a stock solution, dissolve the compound in a suitable solvent like DMSO.[5] Stock solutions can be stored at -80°C for up to two years or at -20°C for up to one year.[3] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Q1: I am not observing the expected level of cell death in my cancer cell line after treatment.
Several factors could contribute to this observation:
-
Suboptimal Concentration: The IC50 value can vary significantly between cell lines.[4] It is crucial to perform a dose-response curve (e.g., from 0.1 µM to 50 µM) to determine the optimal concentration for your specific cells.
-
Incorrect Exposure Time: The effects of Gamitrinib TPP are time-dependent. While some effects can be seen within hours, significant apoptosis is often observed after 16-24 hours of treatment.[1][2][3] Consider extending the incubation time.
-
Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to Hsp90 inhibitors.
-
Compound Inactivity: Ensure the compound has been stored correctly and the stock solution has not degraded.
Q2: My non-cancerous control cells are also showing toxicity.
Gamitrinib TPP is designed to selectively target tumor mitochondria due to the higher abundance of Hsp90 in these organelles compared to normal tissues.[2] However, at high concentrations or with prolonged exposure, some off-target effects or toxicity in normal cells might be observed. To mitigate this:
-
Use a Lower Concentration: Titrate the concentration to find a therapeutic window where cancer cells are sensitive, and normal cells are minimally affected.
-
Reduce Exposure Time: A shorter incubation period may be sufficient to induce apoptosis in cancer cells while sparing normal cells.
-
Confirm Mitochondrial Targeting: The non-targeted analog, 17-AAG, can be used as a control to confirm that the observed effects are due to mitochondrial Hsp90 inhibition.[2]
Q3: I am observing unexpected changes in cellular signaling pathways.
Gamitrinib TPP is known to induce the PINK1/Parkin-dependent mitophagy pathway as a response to mitochondrial stress.[6][9] This can lead to the accumulation of PINK1 and the recruitment of Parkin to the mitochondria.[9] If your experimental results are confounded by this, consider:
-
Time-Course Analysis: Analyze pathway activation at different time points to distinguish early and late responses to treatment.
-
Inhibitors of Mitophagy: Use inhibitors of the mitophagy pathway to confirm if the observed effects are dependent on this process.
Data Presentation
Table 1: Reported IC50 Values of Gamitrinib in Various Cancer Cell Lines
| Cell Line Type | Example Cell Lines | Reported IC50 Range (µM) | Reference |
| Glioblastoma | U87, U251, LN229 | 15 - 20 | [1][2][3] |
| Colon Adenocarcinoma | HCT116 | 0.35 - 29 | [4] |
| Breast Adenocarcinoma | MCF-7, SKBr3 | 0.16 - 3.3 | [4] |
| Melanoma | - | 0.36 - 2.7 | [4] |
| Prostate Cancer | PC3 | Micromolar concentrations | [10] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies described in the literature.[2][8]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0-20 µM) for the desired duration (e.g., up to 24 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader.
2. Apoptosis Determination by Flow Cytometry
This protocol is based on standard methods for assessing apoptosis.[2][8]
-
Cell Treatment: Treat 1 x 10⁶ cells with the desired concentration of this compound for the chosen time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
Caption: Mechanism of action of Gamitrinib TPP leading to apoptosis.
Caption: Troubleshooting workflow for unexpected cell viability results.
References
- 1. universalbiologicals.com [universalbiologicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wistar.org [wistar.org]
Gamitrinib TPP hexafluorophosphate vehicle control for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Gamitrinib TPP hexafluorophosphate (B91526) in in vivo studies. The information is tailored for scientists and drug development professionals to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Gamitrinib TPP hexafluorophosphate and what is its mechanism of action?
This compound is a potent, mitochondrial-targeted inhibitor of Heat Shock Protein 90 (Hsp90).[1][2][3] The triphenylphosphonium (TPP) moiety facilitates its accumulation within the mitochondria.[4][5] Inside the mitochondria, Gamitrinib inhibits the ATPase activity of Hsp90 family members, such as TRAP1, leading to proteotoxic stress, mitochondrial dysfunction, and ultimately inducing apoptosis and mitophagy in cancer cells.[6][7][8][9]
Q2: What is the appropriate vehicle control for in vivo studies with this compound?
An appropriate vehicle control should contain all the components used to formulate the this compound solution, except for the active compound itself. A commonly used formulation involves a multi-component system to achieve solubility and stability. One documented vehicle formulation consists of 2.5% DMSO, 0.125% Polysorbate 80, 0.031% Lecithin, 1.25% Sucrose, and 4.375% Dextrose in sterile water for injection.[10] Another study has mentioned the use of cremophor as a sterile vehicle.[11]
Q3: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be stored at -80°C (for up to 2 years) or -20°C (for up to 1 year).[3] Once prepared, the injectable suspension should be stored at -20°C in the dark.[12]
Q4: What are typical dosages for this compound in mouse models?
Reported in vivo studies in mice have used systemic administration of Gamitrinib TPP via daily intraperitoneal (i.p.) injections at dosages of 10 mg/kg and 20 mg/kg.[1][11][13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of Gamitrinib during formulation | This compound is poorly soluble in aqueous solutions.[14] The order of addition of formulation components may be incorrect, or the initial solubilization in DMSO may be incomplete. | Ensure the Gamitrinib powder is fully dissolved in DMSO before adding the other vehicle components. Follow the stepwise dilution protocol carefully. Gentle warming and vortexing of the DMSO solution may aid dissolution. |
| Inconsistent or lack of tumor growth inhibition in vivo | - Improper formulation leading to low bioavailability.- Suboptimal dosage for the specific tumor model.- Instability of the formulated drug. | - Prepare the formulation fresh before each administration cycle.- Verify the accuracy of the dosage calculation and administration volume.- Consider a dose-response study to determine the optimal dose for your model.- Ensure proper storage of the formulated drug at -20°C if not used immediately.[12] |
| Observed toxicity or significant weight loss in animal subjects | - Vehicle-related toxicity.- On-target toxicity at the administered dose. | - Run a preliminary tolerability study with the vehicle alone to rule out vehicle-specific adverse effects.- If toxicity is observed with the Gamitrinib formulation, consider reducing the dosage or the frequency of administration.- Monitor animal health and weight closely throughout the study.[1][4] |
| Unexpected off-target effects | Although Gamitrinib is designed for mitochondrial targeting, high concentrations could potentially lead to effects outside the mitochondria. | - Confirm the mitochondrial localization and downstream effects (e.g., apoptosis, mitophagy) in your model system using appropriate assays.[8][9]- Compare results with a non-targeted Hsp90 inhibitor like 17-AAG to differentiate mitochondrial-specific effects.[8] |
Quantitative Data Summary
Table 1: Example In Vivo Formulation for Gamitrinib
| Component | Concentration in Final Formulation | Purpose |
| Gamitrinib | ~5 mg/mL | Active Pharmaceutical Ingredient |
| DMSO | 2.5% | Initial Solubilizing Agent |
| Polysorbate 80 | 0.125% (w/v) | Surfactant/Emulsifier |
| Lecithin (Lipoid S100) | 0.031% (w/v) | Emulsifier/Stabilizer |
| Sucrose | 1.25% (w/v) | Cryoprotectant/Tonicity Agent |
| Dextrose | 4.375% | Tonicity Agent |
| Sterile Water for Injection | q.s. to 100% | Diluent |
| This formulation is based on a published protocol and may require optimization for specific applications.[10] |
Table 2: Reported In Vivo Study Parameters
| Parameter | Value | Animal Model | Reference |
| Dosing Route | Intraperitoneal (i.p.) injection | Immunocompromised mice | [1][11] |
| Dosage | 10 mg/kg or 20 mg/kg | Nude mice with glioblastoma or leukemia xenografts | [1][11][13] |
| Frequency | Daily injections | Mouse models | [1][11][13] |
Experimental Protocols
Protocol 1: Preparation of Gamitrinib Formulation and Vehicle Control
This protocol is adapted from a published study on Gamitrinib formulation.[10]
Materials:
-
This compound powder
-
DMSO (Dimethyl sulfoxide), sterile
-
Polysorbate 80 (Tween 80), sterile solution
-
Lecithin (e.g., Lipoid S100), sterile solution
-
Sucrose, sterile solution
-
Dextrose (5% solution), sterile
-
Sterile water for injection
Procedure:
-
Step 1: Initial Solubilization:
-
For the Gamitrinib formulation, weigh the required amount of Gamitrinib powder and dissolve it completely in DMSO to achieve a high-concentration stock.
-
For the vehicle control, use an equivalent volume of DMSO.
-
-
Step 2: Preparation of Lipid/Sugar Solution:
-
In a separate sterile container, prepare a solution containing 1.25% (w/v) Polysorbate 80, 0.31% (w/v) Lecithin, and 12.5% (w/v) Sucrose in sterile water for injection.
-
-
Step 3: Dilution and Formulation:
-
Slowly add the Gamitrinib-DMSO stock (or DMSO for vehicle) to the lipid/sugar solution from Step 2.
-
Finally, dilute this mixture with a 5% dextrose solution to achieve the final target concentrations (e.g., ~5 mg/mL Gamitrinib, 2.5% DMSO, 0.125% Polysorbate 80, etc.).
-
-
Step 4: (Optional) Microfluidization:
-
For a more uniform and stable injectable suspension, the final mixture can be processed through a microfluidizer.[10]
-
-
Step 5: Storage:
-
Use the formulation immediately or store aliquots at -20°C for short-term storage. Avoid repeated freeze-thaw cycles.
-
Visualizations
Caption: Workflow for Gamitrinib formulation and in vivo administration.
Caption: Simplified signaling pathway of Gamitrinib-TPP in mitochondria.
References
- 1. universalbiologicals.com [universalbiologicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The development of cancers research based on mitochondrial heat shock protein 90 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. wistar.org [wistar.org]
- 7. Facebook [cancer.gov]
- 8. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Wall Street Doesn't Believe in This Target - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding Gamitrinib TPP hexafluorophosphate degradation during experiments
Welcome to the technical support center for Gamitrinib TPP hexafluorophosphate (B91526). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and avoiding potential degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is Gamitrinib TPP hexafluorophosphate and what is its mechanism of action?
This compound is a potent and selective inhibitor of the mitochondrial heat shock protein 90 (HSP90) chaperone machinery. It is a derivative of the HSP90 inhibitor 17-allylamino-geldanamycin (17-AAG) conjugated to a triphenylphosphonium (TPP) moiety, which directs the molecule to accumulate within the mitochondria.[1][2] By inhibiting mitochondrial HSP90, Gamitrinib disrupts mitochondrial protein folding, leading to the activation of the mitochondrial unfolded protein response (UPRmt) and ultimately inducing apoptosis (programmed cell death) in cancer cells.[3][4][5][6][7][8][9]
Q2: How should I store this compound?
Proper storage is crucial to maintain the stability and activity of the compound.
| Form | Storage Temperature | Duration | Light Conditions |
| Solid Powder | -20°C | Up to 1 year | Protect from light |
| Stock Solution (in DMSO) | -20°C | Up to 1 year | Protect from light |
| -80°C | Up to 2 years | Protect from light |
Note: Avoid repeated freeze-thaw cycles of stock solutions. It is recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: What is the recommended solvent for preparing a stock solution?
Anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.
Q4: How do I prepare working solutions for my experiments?
Always prepare fresh aqueous working solutions from your DMSO stock for each experiment. Due to the limited stability of geldanamycin (B1684428) analogs in aqueous media, it is not recommended to store this compound in aqueous buffers or cell culture media for extended periods.[6][10][11][12]
Troubleshooting Guide
Problem: I am observing inconsistent or lower-than-expected activity in my cell-based assays.
This is a common issue that can often be attributed to the degradation of this compound in the experimental setup.
Potential Cause 1: Degradation in Aqueous Solution
Gamitrinib, being a geldanamycin analog, contains a benzoquinone moiety which is susceptible to degradation in aqueous environments.[10][11][12]
-
pH Sensitivity: The stability of benzoquinone ansamycins is highly pH-dependent. Alkaline conditions (pH > 7.4) can significantly accelerate degradation.[6]
-
Nucleophilic Attack: The benzoquinone ring is electrophilic and can be attacked by nucleophiles present in the solution.[6]
-
Reaction with Thiols: Compounds containing thiol groups (e.g., glutathione, cysteine) can react with and inactivate geldanamycin analogs, particularly at basic pH.[13]
Solutions:
-
Prepare Fresh: Always prepare working dilutions in your cell culture medium or buffer immediately before adding to your cells.
-
Minimize Incubation Time in Aqueous Solutions: Reduce the time the compound spends in aqueous solutions before being introduced to the cellular environment.
-
pH Monitoring: If possible, monitor the pH of your experimental system. While most cell culture media are buffered to a physiological pH of ~7.4, deviations can occur.
-
Media Changes for Long-Term Experiments: For experiments lasting longer than 24 hours, consider replacing the media with freshly prepared this compound to ensure a consistent active concentration. While specific degradation kinetics in cell culture media are not extensively published, this practice minimizes the impact of potential degradation.
Potential Cause 2: Photodegradation
Benzoquinone ansamycins are known to be sensitive to light. Exposure to light can lead to photodegradation, reducing the effective concentration of the active compound.[6]
Solutions:
-
Protect from Light: Store the solid compound and stock solutions in the dark.
-
Conduct Experiments in Low-Light Conditions: When possible, perform experimental manipulations, such as preparing dilutions and treating cells, under subdued lighting.
-
Use Amber-Colored or Foil-Wrapped Containers: Protect solutions from light exposure by using appropriate containers.
Potential Cause 3: Color Change of Working Solution
Observation: My working solution of this compound has changed color (e.g., from a yellow/orange to a purple/brown hue).
Interpretation: A color change in your aqueous working solution is a strong indicator of degradation.[6] The benzoquinone moiety is responsible for the color of the compound, and its chemical modification will result in a visible color shift.
Solution:
-
Discard and Prepare Fresh: If you observe a color change, do not use the solution. Discard it and prepare a fresh working solution from your stock.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Equilibrate: Allow the vial of solid this compound to come to room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes.
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cell Culture
-
Thaw Stock: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations. It is recommended to perform the final dilution step immediately before adding the compound to the cells.
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as your highest treatment concentration. The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced toxicity.[14]
Visualizing the Mechanism of Action
To aid in understanding the experimental outcomes, the following diagrams illustrate the key signaling pathways affected by this compound.
References
- 1. The bioreduction of a series of benzoquinone ansamycins by NAD(P)H:quinone oxidoreductase 1 to more potent heat shock protein 90 inhibitors, the hydroquinone ansamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo conformational dynamics of Hsp90 and its interactors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial unfolded protein response (UPRmt): what we know thus far - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial unfolded protein response - Wikipedia [en.wikipedia.org]
- 5. Signaling the mitochondrial unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antitumor Activity of a Mitochondrial-Targeted HSP90 Inhibitor in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Geldanamycin, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. Development of the first geldanamycin-based HSP90 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Redox properties and thiol reactivity of geldanamycin and its analogues in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Troubleshooting low efficacy of Gamitrinib TPP hexafluorophosphate in vitro
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Gamitrinib TPP hexafluorophosphate (B91526) in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Gamitrinib TPP hexafluorophosphate?
This compound is a potent and selective inhibitor of the mitochondrial heat shock protein 90 (HSP90) chaperone machinery.[1][2][3][4] It is a conjugate of the HSP90 inhibitor 17-allylamino-geldanamycin (17-AAG) and the mitochondrial targeting moiety triphenylphosphonium (TPP).[1][3] This design allows for its selective accumulation within the mitochondria of tumor cells.[5][6][7] By inhibiting mitochondrial HSP90, Gamitrinib disrupts the folding of key proteins involved in mitochondrial function and cell survival, leading to mitochondrial dysfunction, the release of pro-apoptotic factors like cytochrome c, and ultimately, caspase-dependent apoptosis.[1][2][4][5]
Q2: At what concentration and for how long should I treat my cells with this compound?
The effective concentration and treatment duration can vary depending on the cell line. However, published studies have shown that concentrations in the range of 5-20 µM are effective in inducing apoptosis in various cancer cell lines, including glioblastoma, prostate cancer, and breast cancer.[1][2][8] A typical treatment duration is between 16 to 72 hours.[1][7][9] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Q3: How should I prepare and store this compound?
Proper handling and storage are critical for maintaining the stability and activity of the compound.
-
Reconstitution: this compound is soluble in DMSO.[3] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.[3] To aid dissolution, gentle warming and/or sonication can be used.[3]
-
Storage: The solid powder form should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[10] Stock solutions in DMSO should be stored at -80°C for up to 2 years or -20°C for up to 1 year.[3] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[11] DMSO is hygroscopic, so it is important to use freshly opened DMSO and minimize exposure to moisture.[3][10]
Q4: I am observing lower than expected efficacy. What are the potential causes?
Several factors could contribute to low efficacy. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.
Troubleshooting Guide
This guide addresses common issues that may lead to reduced efficacy of this compound in in vitro experiments.
Problem 1: Compound Inactivity or Reduced Potency
| Possible Cause | Recommended Action |
| Improper Storage/Handling: The compound may have degraded due to exposure to light, moisture, or repeated freeze-thaw cycles.[11] | Prepare fresh dilutions from a properly stored, aliquoted stock solution. Ensure the use of anhydrous DMSO for reconstitution.[3] |
| Solubility Issues: The compound may have precipitated out of solution in the culture medium. | Visually inspect the culture medium for any precipitate after adding the compound. The final DMSO concentration in the medium should typically be below 0.5% to avoid both solubility issues and solvent-induced artifacts.[11][12] |
| Incorrect Concentration: Errors in calculating dilutions or pipetting can lead to a lower than intended final concentration. | Double-check all calculations and ensure pipettes are properly calibrated.[11] |
Problem 2: Cell Line Insensitivity
| Possible Cause | Recommended Action |
| High Expression of Efflux Pumps: Some cell lines may express high levels of efflux pumps like P-glycoprotein, which can actively remove the compound from the cell, reducing its intracellular concentration.[12] | Consider co-treatment with an efflux pump inhibitor to see if efficacy is restored. |
| Altered Mitochondrial Phenotype: The specific mitochondrial characteristics of your cell line may confer resistance. | Investigate the expression levels of mitochondrial HSP90 (TRAP1) in your cell line.[13] Cell lines with lower expression may be less sensitive. |
| Activation of Pro-Survival Pathways: The cell line may have robust pro-survival signaling that counteracts the pro-apoptotic effects of Gamitrinib. | Profile the expression and activation of key survival pathways (e.g., PI3K/Akt, MAPK/ERK) in your cell line. |
Problem 3: Inconsistent Results Between Experiments
| Possible Cause | Recommended Action |
| Variations in Cell Culture Conditions: Differences in cell passage number, confluency, or overall health can impact experimental outcomes.[11] | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure they are in the logarithmic growth phase at the time of treatment. |
| Reagent Variability: Inconsistent quality or preparation of reagents can introduce variability. | Use high-quality reagents and prepare fresh solutions for each experiment where possible. |
| Assay Performance: The assay used to measure efficacy may have inherent variability. | Include appropriate positive and negative controls in every experiment. Ensure the assay is validated for your specific cell line and experimental conditions. |
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| In Vitro IC50 Range | 0.16 - 29 µM (NCI-60 cell line screen) | [6] |
| ~1 - 4 µM (in some cancer cell lines) | [6] | |
| Effective Concentration | 15 - 20 µM (in glioblastoma cell lines) | [1][2] |
| Treatment Duration | 16 - 72 hours | [1][7][9] |
| Plasma Protein Binding | 99.3 ± 0.07% | [6] |
| Solubility in DMSO | 50 mg/mL (48.26 mM) | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 2 x 10³ cells/well and allow them to adhere overnight.[2]
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound (e.g., 0-20 µM).[2] Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Incubate the plate for the desired duration (e.g., 16, 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 405 nm using a microplate reader.[2]
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Seed 1 x 10⁶ cells in a 6-well plate and treat with this compound at the desired concentration and for the desired time.[2]
-
Collect both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Visualizations
Gamitrinib Signaling Pathway
Caption: Gamitrinib's mechanism of action leading to apoptosis.
Experimental Workflow for Efficacy Testing
Caption: Workflow for assessing Gamitrinib's in vitro efficacy.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting low efficacy.
References
- 1. universalbiologicals.com [universalbiologicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. wistar.org [wistar.org]
- 6. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Antitumor Activity of a Mitochondrial-Targeted HSP90 Inhibitor in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Gamitrinib TPP hexafluorophosphate treatment duration optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Gamitrinib TPP hexafluorophosphate (B91526). It includes frequently asked questions (FAQs) and troubleshooting guides to facilitate the optimization of treatment duration and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Gamitrinib TPP hexafluorophosphate?
This compound is a mitochondrial-targeted inhibitor of the Heat Shock Protein 90 (Hsp90) family.[1] It is a conjugate of the Hsp90 inhibitor 17-allylamino-geldanamycin (17-AAG) and the mitochondrial-targeting moiety triphenylphosphonium (TPP).[2][3] This design allows the molecule to selectively accumulate in the mitochondria of tumor cells.[4] Within the mitochondria, Gamitrinib inhibits the ATPase activity of Hsp90 and its homolog TRAP-1.[5] This inhibition leads to a loss of protein folding quality control, resulting in mitochondrial dysfunction, collapse of tumor bioenergetics, and ultimately, the induction of apoptosis.[1][5]
Q2: What are the key differences between this compound and non-targeted Hsp90 inhibitors?
The primary difference lies in its subcellular targeting. Unlike conventional Hsp90 inhibitors that act in the cytosol, this compound is specifically designed to accumulate in the mitochondria.[2][3][4] This targeted approach leads to a "mitochondriotoxic" mechanism of action, causing rapid and potent tumor cell death.[4] It does not significantly affect Hsp90 homeostasis outside of the mitochondria, which may contribute to its favorable safety profile and reduced off-target effects.[2][3][6]
Q3: What are typical in vitro concentrations and treatment durations for this compound?
Effective concentrations and treatment times can vary depending on the cell line and experimental endpoint. For instance, in glioblastoma cell lines, concentrations of 15-20 µM for 16 hours have been shown to induce cell death.[2][3] For combination studies, suboptimal concentrations of 5 µM for 16 hours have been used alongside other agents like TRAIL.[7] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type.
Q4: How should this compound be prepared and stored?
For long-term storage, this compound powder should be stored at -20°C for up to 2 years.[6] For short-term use, solutions in DMSO can be stored at 4°C for up to 2 weeks or at -80°C for up to 6 months.[6] The specific formulation for in vivo studies may involve solubilization in DMSO followed by dilution in a vehicle containing polysorbate 80, lecithin, and dextrose.[8]
Treatment Duration Optimization
Optimizing the treatment duration of this compound is critical for achieving desired experimental outcomes while minimizing potential toxicity. The ideal duration depends on the specific research question, the experimental model, and the concentration of the compound.
Q5: How do I determine the optimal treatment duration for my in vitro experiments?
To determine the optimal treatment duration, a time-course experiment is recommended. This involves treating your cells with a fixed, effective concentration of this compound and assessing the desired endpoint (e.g., apoptosis, cell viability) at multiple time points. For example, you could assess cell viability at 6, 12, 24, and 48 hours post-treatment. The optimal duration will be the time point that yields the most significant and reproducible effect without inducing excessive non-specific toxicity. Studies have shown that while some effects can be seen as early as 3-6 hours, more pronounced apoptosis is often observed after 16-24 hours of treatment.[7][9]
Q6: What factors should I consider when deciding on the treatment duration for in vivo studies?
For in vivo experiments, the treatment duration and schedule are influenced by the tumor model, the route of administration, and the pharmacokinetic properties of the compound. Gamitrinib has a longer terminal-phase half-life compared to non-targeted Hsp90 inhibitors.[10] Dosing schedules in preclinical models have ranged from daily intraperitoneal (i.p.) injections for several weeks to twice-weekly intravenous (IV) infusions.[2][10][11] The duration should be sufficient to observe a significant anti-tumor effect. It is advisable to monitor tumor growth and animal well-being throughout the study to adjust the duration if necessary.
Troubleshooting Guide
Problem 1: Low or no efficacy in vitro.
-
Possible Cause 1: Suboptimal concentration. The concentration of this compound may be too low for the specific cell line being used.
-
Solution: Perform a dose-response experiment to determine the IC50 value for your cell line. Test a range of concentrations (e.g., 0-20 µM) for a fixed duration (e.g., 24 hours).[7]
-
-
Possible Cause 2: Insufficient treatment duration. The treatment time may not be long enough to induce a significant biological response.
-
Solution: Conduct a time-course experiment as described in Q5.
-
-
Possible Cause 3: Cell line resistance. Some cell lines may exhibit intrinsic or acquired resistance.
Problem 2: High toxicity or cell death in control groups.
-
Possible Cause 1: Vehicle toxicity. The vehicle used to dissolve this compound, such as DMSO, can be toxic at high concentrations.
-
Solution: Ensure the final concentration of the vehicle in the culture medium is low and non-toxic. Include a vehicle-only control group in your experiments. Formulations with high concentrations of DMSO (75%) have been shown to cause toxicity in animal models.[5]
-
-
Possible Cause 2: Contamination. Microbial contamination of cell cultures can lead to widespread cell death.
-
Solution: Regularly check cell cultures for signs of contamination and maintain sterile techniques.
-
Problem 3: Inconsistent results between experiments.
-
Possible Cause 1: Variability in cell culture conditions. Factors such as cell passage number, confluency, and media composition can affect experimental outcomes.
-
Solution: Standardize your cell culture protocols. Use cells within a defined passage number range and ensure consistent seeding densities.
-
-
Possible Cause 2: Instability of the compound. Improper storage or handling of this compound can lead to its degradation.
-
Solution: Follow the recommended storage conditions (see Q4). Prepare fresh dilutions from a stock solution for each experiment.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Concentration | Treatment Duration | Effect |
| Glioblastoma (patient-derived and cultured) | Glioblastoma | 15-20 µM | 16 hours | Cell death |
| U87 | Glioblastoma | 5 µM | 16 hours | Suboptimal concentration for combination studies |
| PC3 | Prostate Cancer | GI50: 1.6x10⁻⁷–4.76x10⁻⁵ M | Not Specified | 50% inhibition of tumor growth |
| C4-2B | Prostate Cancer | ~1-10 µM | 6-24 hours | Decreased cell viability |
| H460 | Lung Cancer | 50 µM | 4 hours | Inhibition of colony formation |
| SKBr3 | Breast Cancer | 10 µM | 48-96 hours | Reduction of metabolic activity |
Table 2: In Vivo Dosing Regimens for this compound
| Animal Model | Tumor Model | Dose | Route of Administration | Dosing Schedule |
| Mice | Subcutaneous Glioblastoma Xenograft | 20 mg/kg | i.p. | Daily |
| Mice | Intracranial Glioblastoma Xenograft (combination with TRAIL) | 10 mg/kg | i.p. | Daily on days 6, 7, 9, and 10 |
| SCID/beige Mice | Subcutaneous Prostate Cancer Xenograft | 10 mg/kg | i.p. | Daily |
| SCID/beige Mice | Orthotopic Bone Metastatic Prostate Cancer | 10 mg/kg | i.p. | Daily for two weeks |
| Sprague-Dawley Rats | Toxicology Study | 1, 10, 25 mg/kg/dose | IV infusion | Twice weekly for 29 days |
| Beagle Dogs | Toxicology Study | 1.25, 3.3, 6.25 mg/kg/dose | IV infusion | Twice weekly for 36 days |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 2 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0-20 µM) or vehicle control for the desired duration (e.g., up to 24 hours).[7]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.[7]
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
-
Treat cells (1 x 10⁶) with this compound or vehicle control for the desired time.[7]
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.[7]
In Vivo Xenograft Tumor Model
-
Implant tumor cells (e.g., 1 x 10⁵ U87-Luc cells) stereotactically into the appropriate location (e.g., right cerebral striatum) of immunocompromised mice.[7]
-
Allow the tumors to establish for a set period (e.g., 7 days).
-
Randomize the animals into treatment groups (e.g., vehicle, this compound, combination therapy).
-
Administer the treatment according to the planned dosing schedule and route of administration (e.g., 10 mg/kg daily i.p. injections).[7]
-
Monitor tumor growth regularly using appropriate methods (e.g., bioluminescence imaging for luciferase-expressing cells).[7]
-
Monitor animal weight and overall health throughout the study.
Visualizations
Caption: Gamitrinib TPP signaling pathway in a tumor cell.
Caption: General experimental workflow for assessing Gamitrinib efficacy.
Caption: Troubleshooting flowchart for low experimental efficacy.
References
- 1. Facebook [cancer.gov]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PRECLINICAL CHARACTERIZATION OF MITOCHONDRIA-TARGETED SMALL MOLECULE Hsp90 INHIBITORS, GAMITRINIBS, IN ADVANCED PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]
Potential cytotoxicity of Gamitrinib TPP hexafluorophosphate on normal cells
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential cytotoxicity of Gamitrinib TPP hexafluorophosphate (B91526) on normal cells.
Frequently Asked Questions (FAQs)
Q1: What is Gamitrinib TPP hexafluorophosphate and what is its mechanism of action?
This compound is a mitochondrially-targeted inhibitor of Heat Shock Protein 90 (Hsp90).[1][2][3] Its chemical structure includes a triphenylphosphonium (TPP) moiety that directs the molecule specifically to the mitochondria.[2] Within the mitochondria, it inhibits the ATPase activity of Hsp90 family members, such as TRAP1.[4][5] This disruption of mitochondrial Hsp90 function leads to the accumulation of misfolded proteins, triggering the mitochondrial unfolded protein response (mitoUPR) at low concentrations and inducing apoptosis at higher concentrations in susceptible cells.[4][5]
Q2: Does this compound exhibit cytotoxicity towards normal, non-cancerous cells?
Several studies have demonstrated that Gamitrinib exhibits significant selectivity for cancer cells over normal cells.[6][7][8][9] Research indicates that Gamitrinib is either not toxic or causes only a modest reduction in the viability of various normal primary cell types.[6] This selectivity is attributed to the higher expression and accumulation of Hsp90 within the mitochondria of tumor cells compared to normal tissues.[10][11][12]
Q3: Are there any known effects of this compound on normal cells at sub-lethal concentrations?
Yes, at low concentrations, this compound can induce a mitochondrial stress response known as the mitochondrial unfolded protein response (mitoUPR).[5] This can lead to the activation of the PINK1/Parkin-dependent mitophagy pathway, a cellular quality control mechanism that removes damaged mitochondria.[5][13] This response has been observed in both cancer cell lines and primary human fibroblasts and neurons.[5][13]
Q4: What are the recommended handling precautions for this compound?
According to one safety data sheet (SDS), this compound is not classified as a hazardous substance or mixture.[14] However, it is always recommended to handle all laboratory chemicals with care. Standard laboratory practices such as wearing personal protective equipment (gloves, lab coat, and safety glasses) should be followed.[14] Avoid inhalation of dust and contact with skin and eyes.[14] In case of contact, rinse the affected area thoroughly with water.[14]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High cytotoxicity observed in a normal cell line. | 1. Cell line sensitivity: Some normal cell lines may have higher mitochondrial Hsp90 expression or be more sensitive to mitochondrial stress. 2. Incorrect concentration: The concentration used may be too high for the specific normal cell line. 3. Extended exposure time: Prolonged incubation can lead to cumulative toxic effects. | 1. Perform a dose-response curve: Determine the IC50 value for your specific normal cell line to establish a non-toxic working concentration range. 2. Reduce exposure time: Use shorter incubation periods to minimize off-target effects. 3. Use a different normal cell line: If possible, try a different normal cell line that has been reported to be less sensitive to Gamitrinib. |
| Inconsistent results between experiments. | 1. Cell health and density: Variations in cell confluency and overall health can affect susceptibility to the compound. 2. Compound stability: Improper storage or handling of this compound can lead to degradation. | 1. Standardize cell culture conditions: Ensure consistent cell seeding density and monitor cell health before each experiment. 2. Follow storage recommendations: Store the compound as recommended by the supplier, typically at -20°C for long-term storage.[14] Prepare fresh working solutions for each experiment.[3] |
| No effect observed in cancer cells (positive control). | 1. Incorrect compound: Possibility of using the wrong compound or a degraded batch. 2. Cell line resistance: The cancer cell line used may be resistant to Hsp90 inhibition. | 1. Verify compound identity and purity: Use a fresh, verified batch of this compound. 2. Use a sensitive cell line: Test the compound on a cancer cell line known to be sensitive to Hsp90 inhibitors. |
Quantitative Data on Cytotoxicity in Normal Cells
The following table summarizes the observed effects of Gamitrinib on various normal cell lines from published studies.
| Cell Line | Organism | Cell Type | Observed Effect | Concentration | Reference |
| Bovine Aortic Endothelial Cells | Bovine | Endothelial | Not toxic | Not specified | [6] |
| Intestinal Epithelial Cells | Not specified | Epithelial | Not toxic | Not specified | [6] |
| Human Foreskin Fibroblasts (HFF) | Human | Fibroblast | Modestly reduced viability | Not specified | [6] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Human | Endothelial | Modestly reduced viability | Not specified | [6] |
| Normal Human Astrocytes (NHA) | Human | Astrocyte | Did not kill normal fetal human astrocytes | 15-20 µM | [10][11] |
| WS-1 Human Fibroblasts | Human | Fibroblast | Modest decrease in mitochondrial membrane potential | Not specified | [6] |
Experimental Protocols
General Cell Viability Assay (MTT Assay)
This protocol is a generalized procedure based on methodologies described in the literature.[10][11]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 16-24 hours).[2][10][11]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 405 nm or 570 nm using a microplate reader.[10][11]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: Mechanism of this compound in the mitochondria.
References
- 1. Antitumor Activity of a Mitochondrial-Targeted HSP90 Inhibitor in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Inhibitors of Hsp90 Function: Beyond the Usual Suspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HSP90 Inhibitors | HSP90 [hsp90.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. tandfonline.com [tandfonline.com]
- 13. oncotarget.com [oncotarget.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Gamitrinib TPP Hexafluorophosphate and Cytochrome P450 Enzyme Interference
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the potential interference of Gamitrinib TPP hexafluorophosphate (B91526) with cytochrome P450 (CYP) enzymes.
Frequently Asked Questions (FAQs)
Q1: Does Gamitrinib TPP hexafluorophosphate inhibit cytochrome P450 enzymes?
A1: Yes, preclinical in vitro data indicate that Gamitrinib can inhibit certain cytochrome P450 enzymes. Specifically, it has been shown to inhibit CYP2C9 and CYP3A4 at concentrations that are relevant to its tumor-killing activity.[1] In contrast, it does not significantly inhibit CYP1A2, CYP2A6, CYP2B6, and CYP2C8 at similar concentrations.[1][2]
Q2: What are the reported IC50 values for this compound against various CYP isoforms?
A2: The half-maximal inhibitory concentration (IC50) values are summarized in the table below. These values are crucial for assessing the potential for drug-drug interactions.[3][4]
Q3: Why is it important to evaluate the interaction of this compound with CYP enzymes?
A3: Cytochrome P450 enzymes are essential for the metabolism of a vast number of drugs.[4][5] Inhibition of these enzymes by a co-administered drug like Gamitrinib can lead to altered plasma concentrations of other therapeutic agents, potentially causing adverse effects or reduced efficacy.[3][5][6] Therefore, understanding these interactions is a critical step in preclinical drug development, as recommended by regulatory agencies like the FDA.[5][7]
Q4: What is the mechanism of action of this compound?
A4: this compound is a mitochondrial-targeted inhibitor of Heat Shock Protein 90 (Hsp90).[8][9][10][11] It is designed to accumulate in the mitochondria of cancer cells, inducing mitochondrial dysfunction and apoptosis.[1][12]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in IC50 values between experiments. | Inconsistent incubation times. Variability in human liver microsome batches. Pipetting errors. | Strictly adhere to the pre-incubation and incubation times outlined in the protocol.[7] Qualify new batches of microsomes. Use calibrated pipettes and proper pipetting techniques. |
| No inhibition observed for positive controls. | Inactive positive control inhibitor. Incorrect buffer or cofactor (NADPH) concentration. Issues with the analytical method (e.g., LC-MS/MS). | Use a fresh, validated batch of the positive control inhibitor. Ensure the buffer and NADPH regenerating system are prepared correctly and are at the appropriate concentrations. Verify the sensitivity and calibration of the analytical instrument. |
| Unexpected inhibition of a CYP isoform reported to be unaffected by Gamitrinib. | Contamination of the this compound sample. Off-target effects at high concentrations. | Confirm the purity of the this compound sample. Re-test using a fresh dilution series and ensure the final concentrations are accurate. |
| Difficulty solubilizing this compound. | The compound may have limited aqueous solubility. | Prepare stock solutions in an appropriate organic solvent like DMSO before diluting in the assay buffer. Ensure the final solvent concentration in the incubation is low and consistent across all wells. |
Quantitative Data Summary
The following table summarizes the in vitro inhibition of various cytochrome P450 isoforms by Gamitrinib.
| CYP Isoform | IC50 (µM) | Potential for Interaction |
| CYP1A2 | 32.9 | Low[1][2] |
| CYP2A6 | 24 | Low[1][2] |
| CYP2B6 | 16 | Low[1][2] |
| CYP2C8 | 8 | Low[1][2] |
| CYP2C9 | 1.1 | High[1] |
| CYP3A4 | 0.12 - 0.2 | High[1] |
Experimental Protocols
In Vitro Cytochrome P450 Inhibition Assay using Human Liver Microsomes
This protocol is a standard method to determine the half-maximal inhibitory concentration (IC50) of a test compound.[3]
1. Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Specific CYP probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9, Midazolam for CYP3A4)
-
Positive control inhibitors for each isoform
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
96-well plates
-
LC-MS/MS system for analysis
2. Procedure:
-
Prepare Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to achieve the desired final concentrations in the assay.
-
Pre-incubation: In a 96-well plate, add the human liver microsomes, this compound (at various concentrations), and the NADPH regenerating system. Incubate for a specified time (e.g., 30 minutes) at 37°C to assess for time-dependent inhibition.[7] For direct inhibition, a zero-minute pre-incubation is used.[7]
-
Initiate Reaction: Add the specific CYP probe substrate to each well to initiate the metabolic reaction.
-
Incubation: Incubate the plate at 37°C for a short, defined period (e.g., 5-10 minutes).
-
Quench Reaction: Stop the reaction by adding a cold quenching solution, such as acetonitrile.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate and analyze the formation of the metabolite from the probe substrate using a validated LC-MS/MS method.[5]
-
Data Analysis: Determine the rate of metabolite formation in the presence of different concentrations of this compound. Calculate the percent inhibition relative to the vehicle control and plot the data to determine the IC50 value.[3][4]
Visualizations
References
- 1. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Feasibility and safety of targeting mitochondria for cancer therapy - preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 4. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. lnhlifesciences.org [lnhlifesciences.org]
- 6. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioivt.com [bioivt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. universalbiologicals.com [universalbiologicals.com]
- 11. Facebook [cancer.gov]
- 12. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Hsp90 Inhibitors: Gamitrinib TPP Hexafluorophosphate vs. 17-AAG in Cancer Cells
In the landscape of targeted cancer therapy, Heat shock protein 90 (Hsp90) has emerged as a crucial target. Hsp90 is a molecular chaperone responsible for the conformational maturation and stability of a wide array of "client" proteins, many of which are critical for tumor growth, proliferation, and survival.[1][2] Its inhibition leads to the degradation of these oncoproteins, disrupting multiple oncogenic pathways simultaneously.[2][3][4]
This guide provides an objective comparison between two notable Hsp90 inhibitors: the classic, pan-Hsp90 inhibitor 17-AAG (Tanespimycin) , and the novel, mitochondria-targeted inhibitor Gamitrinib TPP hexafluorophosphate (B91526) . While both compounds target the Hsp90 family, their fundamental difference lies in their subcellular site of action, leading to distinct mechanisms of cell death and efficacy profiles.
Mechanism of Action: A Tale of Two Compartments
The primary distinction between Gamitrinib and 17-AAG is their localization within the cancer cell. 17-AAG acts broadly within the cell, primarily affecting the abundant cytosolic pool of Hsp90. In contrast, Gamitrinib is specifically engineered to accumulate within the mitochondria.
17-AAG (Tanespimycin): As a derivative of the natural antibiotic geldanamycin, 17-AAG competitively binds to the N-terminal ATP-binding pocket of Hsp90.[3][5][6] This inhibition disrupts the chaperone's function, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of its cytosolic client proteins.[3][4][6] Key client proteins affected include HER2, HER3, Akt, c-Raf, and mutant androgen receptors.[7][8] A hallmark of this cytosolic Hsp90 inhibition is the compensatory upregulation of Hsp70.[9]
Gamitrinib TPP Hexafluorophosphate: Gamitrinib is a combinatorial drug that links the Hsp90 inhibitory module of 17-AAG to a triphenylphosphonium (TPP) moiety.[10][11] TPP acts as a mitochondrial-targeting signal, driving the compound's accumulation within the mitochondrial matrix.[12] This allows Gamitrinib to selectively inhibit the mitochondrial pool of Hsp90, such as TNF receptor-associated protein-1 (TRAP1).[1] By antagonizing mitochondrial Hsp90, Gamitrinib induces a rapid and potent "mitochondriotoxic" effect.[9] This involves a sudden loss of mitochondrial inner membrane potential, rupture of the outer membrane, release of cytochrome c, and subsequent activation of the intrinsic apoptotic pathway.[1][9][12] Crucially, this action does not affect Hsp90 homeostasis or client protein levels in other cellular compartments, such as the cytosol.[9][10][11]
Quantitative Performance Data
The distinct mechanisms of Gamitrinib and 17-AAG translate into significant differences in their cytotoxic potency and the kinetics of cell death.
Anti-Proliferative Efficacy (IC50 Values)
The half-maximal inhibitory concentration (IC50) measures a drug's potency. While direct comparisons in identical screening panels are limited, available data show Gamitrinib exhibits potent, broad-spectrum anticancer activity.[12][13] In contrast, 17-AAG's potency can vary significantly depending on the cancer cell line's specific dependencies on Hsp90 client proteins.
| Drug | Cell Line | Cancer Type | IC50 Value | Reference |
| Gamitrinib | Panel NCI-60 | Various | 0.16 - 29 µM | [13] |
| Glioma Cell Lines (17) | Glioblastoma | ~2.5 - 7.5 µM | [14] | |
| Prostate (PC3) | Prostate Cancer | ~5 µM (at 24h) | [15] | |
| 17-AAG | Panel (Various) | Various | nM to low µM range | [7][16] |
| JIMT-1 | Breast Cancer | 10 nM | [17] | |
| SKBR-3 | Breast Cancer | 70 nM | [17] | |
| LNCaP | Prostate Cancer | 25 nM | [7][18] | |
| H1975 | Lung Adenocarcinoma | 1.258 nM | [16] | |
| HCC827 | Lung Adenocarcinoma | 26.255 nM | [16] |
Note: IC50 values are highly dependent on the assay conditions and exposure time. The data presented are for general comparison.
Induction of Apoptosis
A key differentiator is the speed and nature of cell death induction. Gamitrinib causes a rapid onset of mitochondrial apoptosis.[9] For example, in SKBr3 breast cancer cells, Gamitrinib treatment leads to a significant reduction in cell viability within hours, a much faster response compared to 17-AAG.[9] 17-AAG also induces apoptosis, often linked to endoplasmic reticulum stress or the degradation of survival proteins like Akt, but the kinetics are generally slower.[19][20][21]
| Parameter | Gamitrinib TPP | 17-AAG | Reference |
| Mechanism | Intrinsic mitochondrial apoptosis | Client protein degradation, ER stress, BAX-dependent apoptosis | [1][9][19][22] |
| Kinetics | Rapid (within hours) | Slower, often requires >24h | [9][19] |
| Cytochrome c Release | Directly induced from mitochondria | Downstream consequence of other events | [9] |
| Caspase Activation | Rapid activation of Caspase-9 and -3 | Dependent on cell context and pathway | [11] |
| Effect in SKBr3 cells (10 µM) | ~80% viability loss at 8h | ~20% viability loss at 8h | [9] |
| Effect in MCF-7 cells | Induces apoptosis | Induces apoptosis (24.4% at 10 µM, 24h) | [19][23] |
Differential Effects on Cellular Pathways
The subcellular targeting of each drug results in the disruption of distinct cellular signaling and stress response pathways.
| Feature | This compound | 17-AAG | Reference |
| Primary Target | Mitochondrial Hsp90 (e.g., TRAP1) | Cytosolic Hsp90 | [1][8] |
| Cytosolic Client Proteins | No effect on levels of Akt, Chk1 | Degradation of Akt, c-Raf, HER2, CDK4 | [4][9] |
| Heat Shock Response | Does not induce Hsp70 | Potent inducer of Hsp70 | [4][9] |
| Mitochondrial Integrity | Directly and rapidly disrupts membrane potential | No direct effect on isolated mitochondria | [9][24] |
| Selectivity | Selective for tumor cell mitochondria | Higher affinity for tumor Hsp90 vs. normal, but acts globally in the cytosol | [7][9][12] |
| Toxicity Profile | Not toxic to normal cells or tissues in preclinical models | Low water solubility and potential for hepatotoxicity have been clinical challenges | [9] |
Experimental Protocols
The following are generalized protocols for key experiments used to compare Hsp90 inhibitors.
Cell Viability / Anti-Proliferative Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of Gamitrinib TPP or 17-AAG for specified time points (e.g., 6, 24, 48, 72 hours). Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.[24]
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Treatment: Treat cells in 6-well plates with the desired concentrations of Gamitrinib TPP or 17-AAG for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's kit.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-/PI-, early apoptotic are Annexin V+/PI-, and late apoptotic/necrotic are Annexin V+/PI+.[19][25]
-
Western Blotting
This technique is used to detect and quantify specific proteins, such as Hsp90 clients or markers of apoptosis.
-
Protocol:
-
Lysis: After drug treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Probing: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies (e.g., anti-Akt, anti-Hsp70, anti-cleaved-caspase-3, anti-β-actin) overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9][19]
-
Conclusion
This compound and 17-AAG represent two distinct strategies for targeting the Hsp90 chaperone in cancer therapy.
-
17-AAG is a pan-inhibitor that acts on the global Hsp90 pool, leading to the degradation of numerous cytosolic oncoproteins. Its efficacy is often cytostatic and dependent on the tumor's reliance on specific Hsp90 clients.
-
Gamitrinib TPP is a precision agent designed for subcellular targeting. By selectively inhibiting Hsp90 within the mitochondria, it triggers a unique and rapid "mitochondriotoxic" mechanism of cell death.[9] This approach is less dependent on specific cytosolic signaling pathways and offers the potential for broad efficacy and an improved safety profile by sparing Hsp90 function in other compartments and in normal tissues.[9][12]
For researchers and drug developers, the choice between these agents depends on the therapeutic strategy. Gamitrinib offers a novel mechanism to overcome resistance mechanisms associated with cytosolic inhibitors and provides a direct route to inducing mitochondrial apoptosis, a critical vulnerability in many cancers.
References
- 1. Facebook [cancer.gov]
- 2. Spotlight on 17-AAG as an Hsp90 inhibitor for molecular targeted cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells [frontiersin.org]
- 4. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. ashpublications.org [ashpublications.org]
- 9. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]
- 10. universalbiologicals.com [universalbiologicals.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. wistar.org [wistar.org]
- 13. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. 17-AAG Induces Endoplasmic Reticulum Stress-mediated Apoptosis in Breast Cancer Cells, Possibly Through PERK/eIF2α Up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 17-AAG Induces Endoplasmic Reticulum Stress-mediated Apoptosis in Breast Cancer Cells, Possibly Through PERK/eIF2α Up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. oncotarget.com [oncotarget.com]
- 23. The development of cancers research based on mitochondrial heat shock protein 90 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Mitochondrial HSP90 Inhibitors: Gamitrinib TPP Hexafluorophosphate, Shepherdin, and SMTIN-P01
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Gamitrinib TPP hexafluorophosphate (B91526) with other prominent mitochondrial Heat Shock Protein 90 (HSP90) inhibitors, Shepherdin (B612531) and SMTIN-P01. This analysis is supported by experimental data on their efficacy, mechanisms of action, and specific effects on cancer cell signaling pathways.
Mitochondrial HSP90, also known as TRAP1 (Tumor Necrosis Factor Receptor-Associated Protein 1), has emerged as a critical therapeutic target in oncology. Its role in maintaining mitochondrial proteostasis, regulating metabolic reprogramming, and inhibiting apoptosis is crucial for the survival and proliferation of cancer cells. Consequently, inhibitors that specifically target this mitochondrial chaperone are of significant interest. This guide focuses on a comparative analysis of three such inhibitors: Gamitrinib TPP hexafluorophosphate, Shepherdin, and SMTIN-P01.
Performance Comparison: Potency and Cellular Effects
The efficacy of these inhibitors is primarily assessed by their ability to induce cancer cell death, quantified by the half-maximal inhibitory concentration (IC50). While direct head-to-head studies under identical conditions are limited, the available data provides valuable insights into their relative potency.
Table 1: Comparative IC50 Values of Mitochondrial HSP90 Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Gamitrinib-TPP | Glioblastoma (patient-derived & cultured) | Brain Cancer | 15-20 (at 16h) | [1] |
| Gamitrinib-G4 | Lung Adenocarcinoma (H460) | Lung Cancer | ~0.5 (at 3h) | [2] |
| Shepherdin | Acute Myeloid Leukemia (AML) | Blood Cancer | 24-35 | [3] |
| SMTIN-P01 | Not specified | Not specified | Slightly improved cytotoxicity over gamitrinibs | [4] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including cell lines and incubation times.
Gamitrinib TPP has demonstrated potent activity against glioblastoma cells.[1] Another variant, Gamitrinib-G4, showed rapid and potent induction of cell death in lung adenocarcinoma cells.[2] Shepherdin has been shown to be effective against acute myeloid leukemia cells.[3] SMTIN-P01, a derivative of the purine-scaffold HSP90 inhibitor PU-H71, has been reported to have slightly improved cytotoxicity over Gamitrinibs in some cancer cell lines.[4]
Mechanism of Action and Impact on Signaling Pathways
All three inhibitors target the ATPase activity of mitochondrial HSP90/TRAP1, leading to the disruption of its chaperone function. This triggers a cascade of events culminating in apoptotic cell death. However, there are nuances in their mechanisms and downstream effects.
This compound is designed for selective accumulation within the mitochondria due to its triphenylphosphonium (TPP) moiety. Its action is confined to the mitochondrial pool of HSP90, leading to:
-
Mitochondrial Dysfunction: Rapid loss of mitochondrial membrane potential.
-
Apoptosis Induction: Release of cytochrome c into the cytosol, followed by the activation of caspase-9 and effector caspases-3 and -7.[1]
-
Selective Action: It does not appear to affect cytosolic HSP90 client proteins, highlighting its specific mitochondrial targeting.[4]
Shepherdin , a peptidomimetic, also targets mitochondrial HSP90. However, it exhibits a dual mechanism of action:
-
Mitochondrial Targeting: It accumulates in the mitochondria and disrupts its function.
-
Cytosolic Effects: Evidence suggests that Shepherdin can also impact cytosolic HSP90 client proteins, leading to their degradation.[2] This broader activity profile may contribute to its potent anticancer effects but could also have implications for off-target effects.
SMTIN-P01 , like Gamitrinib TPP, is a mitochondria-targeted inhibitor. Its mechanism is primarily focused on the inhibition of TRAP1 within the mitochondria, leading to mitochondrial membrane depolarization and subsequent apoptosis.[4][5]
The inhibition of mitochondrial HSP90 by these compounds ultimately leads to the activation of the intrinsic apoptotic pathway.
Signaling Pathway Diagrams
To visualize the mechanisms of action, the following diagrams illustrate the key signaling events initiated by these inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antileukemic activity of shepherdin and molecular diversity of hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRAP1 Chaperones the Metabolic Switch in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The development of cancers research based on mitochondrial heat shock protein 90 - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Gamitrinib TPP hexafluorophosphate effects in primary cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gamitrinib TPP hexafluorophosphate (B91526), a mitochondria-targeted HSP90 inhibitor, with its non-targeted counterpart, 17-AAG. The information presented is intended to assist researchers in evaluating its potential applications in primary cell-based studies.
Introduction
Gamitrinib TPP hexafluorophosphate is a novel compound that combines the HSP90 inhibitory action of geldanamycin (B1684428) with a triphenylphosphonium (TPP) moiety, which directs the molecule specifically to the mitochondria.[1][2] This targeted delivery system aims to enhance the therapeutic window by concentrating the drug's effect on mitochondrial HSP90, which is often upregulated in cancer cells, while sparing cytosolic HSP90 in normal cells.[2][3] This guide explores the cross-validated effects of this compound in primary cells, offering a comparative analysis with the well-established, non-targeted HSP90 inhibitor, 17-AAG.
Performance Comparison in Primary Cells
The primary advantage of Gamitrinib TPP lies in its selective action on mitochondria, leading to a more favorable toxicity profile in normal primary cells compared to cancer cell lines. While extensive quantitative data in a wide range of primary cells is still emerging, available studies consistently demonstrate that Gamitrinib TPP induces cytotoxicity in cancer cells at concentrations that have minimal effect on normal primary cells.
Table 1: Comparative Cytotoxicity of Gamitrinib TPP and 17-AAG
| Cell Type | Compound | Concentration | Effect | Reference |
| Primary Human Fibroblasts | Gamitrinib TPP | 15 µM | No significant cell death | [4] |
| Primary Human Fibroblasts | 17-AAG | Not specified | No induction of PINK1/Parkin pathway | [4] |
| Bovine Aortic Endothelial Cells | Gamitrinib | Not specified | No significant cell death | [1][3] |
| Normal Human Foreskin Fibroblasts | Gamitrinib | Not specified | Modestly reduced viability | [1][3] |
| Human Umbilical Vein Endothelial Cells | Gamitrinib | Not specified | Modestly reduced viability | [1][3] |
| Normal Fetal Human Astrocytes (FHAS) | Gamitrinib TPP | Not specified | No cell death | [2] |
| Glioblastoma Cell Lines | Gamitrinib TPP | 15-20 µM | Cell death | [2][5] |
| Various Cancer Cell Lines (NCI-60) | Gamitrinib TPP | IC50: 0.16–29 µM | Growth inhibition | [6] |
Signaling Pathway and Mechanism of Action
Gamitrinib TPP exerts its effect by inhibiting the ATPase activity of mitochondrial HSP90, leading to the accumulation of misfolded proteins within the mitochondria. This triggers the mitochondrial unfolded protein response (mitoUPR) and activates the PINK1/Parkin-mediated mitophagy pathway, a cellular process for clearing damaged mitochondria.[4][7]
In contrast, the non-targeted inhibitor 17-AAG affects HSP90 activity throughout the cell, which can lead to broader off-target effects. Studies have shown that 17-AAG does not induce the PINK1/Parkin pathway, highlighting a key mechanistic difference between the two compounds.[4]
Caption: Gamitrinib TPP inhibits mitochondrial HSP90, leading to mitophagy and apoptosis.
Experimental Workflows
To facilitate the cross-validation of Gamitrinib TPP's effects, this section outlines a typical experimental workflow.
Caption: Workflow for assessing Gamitrinib TPP effects in primary cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed primary cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound and 17-AAG for 24-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Preparation: Culture and treat primary cells with Gamitrinib TPP or 17-AAG as described above. Harvest the cells by trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are in late apoptosis or necrosis.
Mitochondrial Membrane Potential Assay (JC-1 Staining)
-
Cell Preparation: Seed and treat primary cells in a suitable culture plate.
-
JC-1 Staining: Remove the culture medium and incubate the cells with JC-1 staining solution (typically 1-10 µg/mL) for 15-30 minutes at 37°C.
-
Washing: Wash the cells with assay buffer.
-
Analysis: Analyze the cells using a fluorescence microscope or flow cytometer. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low membrane potential, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in membrane potential.
Western Blot for PINK1 and Parkin in Primary Human Fibroblasts
-
Cell Lysis: After treatment, wash the primary human fibroblasts with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PINK1 (e.g., Novus Biologicals, BC100-494) and Parkin overnight at 4°C.[8][9][10] Use β-actin as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software.
References
- 1. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. universalbiologicals.com [universalbiologicals.com]
- 6. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. journals.plos.org [journals.plos.org]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
A Comparative Guide: Gamitrinib TPP Hexafluorophosphate vs. The Mitochondrial Uncoupler CCCP
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between Gamitrinib TPP hexafluorophosphate (B91526) (G-TPP), a mitochondrial-targeted HSP90 inhibitor, and Carbonyl Cyanide m-Chlorophenyl Hydrazone (CCCP), a classical mitochondrial uncoupler. This document summarizes their mechanisms of action, effects on cellular processes, and provides supporting experimental data and protocols to aid in experimental design and compound selection.
At a Glance: Key Differences
| Feature | Gamitrinib TPP Hexafluorophosphate (G-TPP) | Carbonyl Cyanide m-Chlorophenyl Hydrazone (CCCP) |
| Primary Target | Mitochondrial Heat Shock Protein 90 (mtHsp90), including TRAP1[1][2][3] | Inner Mitochondrial Membrane Proton Gradient[4][5] |
| Mechanism of Action | Inhibits ATPase activity of mtHsp90, inducing the Mitochondrial Unfolded Protein Response (mitoUPR) and proteotoxic stress.[1][6] | Acts as a protonophore, shuttling protons across the inner mitochondrial membrane, dissipating the proton motive force.[4] |
| Primary Effect | Induces PINK1/Parkin-mediated mitophagy at low concentrations; triggers apoptosis at higher concentrations.[1][7][8] | Uncouples oxidative phosphorylation from ATP synthesis, leading to a rapid decrease in cellular ATP and collapse of the mitochondrial membrane potential.[1][9] |
| Cellular Specificity | Selective for tumor cells, which have higher levels of mitochondrial Hsp90.[7] | Affects all cells with active mitochondria. |
Quantitative Comparison of Cellular Effects
The following tables summarize quantitative data from various studies. It is important to note that experimental conditions such as cell line, treatment duration, and assay method can influence the observed values.
Table 2.1: Effects on Cell Viability and Mitophagy
| Parameter | This compound (G-TPP) | Carbonyl Cyanide m-Chlorophenyl Hydrazone (CCCP) | Cell Line(s) |
| IC50 for Cell Viability/Apoptosis | ~0.5 µM (3h)[10] | Not typically used as a direct cytotoxic agent; enhances TRAIL-induced apoptosis at 20 µM.[11] | H460 (lung adenocarcinoma)[10], SNU-638 (gastric cancer)[11] |
| 15-20 µM (16h)[7][8] | Glioblastoma cell lines[7][8] | ||
| Concentration for Mitophagy Induction | 10 µM[1] | 10-30 µM[1] | HeLa[1] |
Table 2.2: Effects on Mitochondrial Function
| Parameter | This compound (G-TPP) | Carbonyl Cyanide m-Chlorophenyl Hydrazone (CCCP) | Cell Line |
| Mitochondrial Membrane Potential (MMP) | Partial depolarization at 10 µM (comparable to 1 µM CCCP). Even 30 µM does not cause complete depolarization.[1] | Complete collapse of MMP at concentrations >1 µM.[1] | HeLa[1] |
| Cellular ATP Levels | No drastic depletion at 10 µM; significant depletion at 30 µM.[1] | Complete collapse of cellular ATP at concentrations >1 µM.[1] | HeLa[1] |
| Oxygen Consumption Rate (OCR) | Inhibition of OXPHOS.[6] | Increases OCR by uncoupling it from ATP synthesis.[12][13] | Prostate Cancer Cells[6], Various[12][13] |
Mechanism of Action and Signaling Pathways
Gamitrinib TPP: Targeted Mitochondrial Disruption
G-TPP is designed for specific accumulation within the mitochondria, driven by its triphenylphosphonium (TPP) moiety. Inside the mitochondrial matrix, it inhibits the chaperone activity of Hsp90 proteins like TRAP1. This inhibition leads to an accumulation of misfolded proteins, triggering the mitochondrial unfolded protein response (mitoUPR). A key consequence of this targeted stress is the stabilization of PINK1 on the outer mitochondrial membrane, which in turn recruits the E3 ubiquitin ligase Parkin from the cytosol. This initiates a signaling cascade resulting in the ubiquitination of mitochondrial outer membrane proteins, marking the damaged mitochondrion for selective degradation via autophagy, a process known as mitophagy. At higher concentrations, the overwhelming mitochondrial stress leads to the opening of the mitochondrial permeability transition pore, release of cytochrome c, and subsequent activation of caspases, culminating in apoptosis.[1][2][3]
References
- 1. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Current mechanistic insights into the CCCP-induced cell survival response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CCCP-induced mitochondrial dysfunction - characterization and analysis of integrated stress response to cellular signaling and homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The development of cancers research based on mitochondrial heat shock protein 90 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Mitochondrial uncoupler carbonyl cyanide m‐chlorophenylhydrazone induces vasorelaxation without involving KATP channel activation in smooth muscle cells of arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Antitumor Efficacy of Gamitrinib TPP Hexafluorophosphate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo antitumor activity of Gamitrinib TPP hexafluorophosphate (B91526), a first-in-class mitochondria-targeted Hsp90 inhibitor, with alternative approaches. The information presented is supported by experimental data from preclinical studies to aid in the evaluation of its therapeutic potential.
Executive Summary
Gamitrinib TPP hexafluorophosphate demonstrates potent in vivo antitumor activity across a range of cancer models, including lung, breast, leukemia, and glioblastoma.[1][2][3] Its unique mechanism of action, centered on the selective inhibition of mitochondrial Hsp90 (TRAP1), leads to rapid and extensive tumor cell apoptosis with minimal systemic toxicity.[1][4] In direct comparative studies, Gamitrinib has shown superior efficacy over the non-targeted Hsp90 inhibitor, 17-AAG.[1][2] Preclinical pharmacokinetic and safety data in rodents and dogs further support its favorable therapeutic window.[5]
Mechanism of Action: A Mitochondria-Centric Approach
This compound is a conjugate of the Hsp90 inhibitor geldanamycin (B1684428) and a triphenylphosphonium (TPP) moiety, which directs the molecule to the mitochondrial matrix.[6] Unlike conventional Hsp90 inhibitors that act on the cytosolic pool of Hsp90, Gamitrinib specifically targets the mitochondrial Hsp90 chaperone, TRAP1.[3][7]
Inhibition of TRAP1 by Gamitrinib triggers a cascade of events leading to cancer cell death:
-
Induction of Mitochondrial Permeability Transition (MPT): Gamitrinib's inhibition of TRAP1 leads to the opening of the mitochondrial permeability transition pore (mPTP), a multiprotein complex in the inner mitochondrial membrane.[6][8] This is mediated through interaction with cyclophilin D (CypD), a key regulator of the mPTP.[9][10][11][12]
-
Mitochondrial Dysfunction and Apoptosis: The opening of the mPTP disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytosol.[2][13][14] This initiates the intrinsic apoptotic pathway, culminating in caspase activation and programmed cell death.[13][14]
-
Involvement of PINK1/Parkin-Mediated Mitophagy: Gamitrinib treatment has been shown to induce the accumulation of PINK1 on the mitochondrial surface, leading to the recruitment of Parkin and subsequent selective removal of damaged mitochondria through autophagy (mitophagy).[1][5][15] This quality control mechanism is activated in response to mitochondrial stress caused by Hsp90 inhibition.[16][17]
-
Activation of the Unfolded Protein Response (UPR): Pharmacological inhibition of mitochondrial Hsp90 by Gamitrinib can trigger the mitochondrial unfolded protein response (UPRmt), a stress response pathway that aims to restore mitochondrial protein homeostasis.[18][19]
The following diagram illustrates the proposed signaling pathway of this compound:
In Vivo Antitumor Activity: Comparative Data
This compound has demonstrated significant tumor growth inhibition in various xenograft models. A direct comparison with the non-targeted Hsp90 inhibitor 17-AAG highlights the superior efficacy of the mitochondria-targeted approach.
| Parameter | This compound | 17-AAG (Non-targeted Hsp90 Inhibitor) | Reference |
| Tumor Growth Inhibition | Significant inhibition of tumor growth in human leukemia, breast, and lung cancer xenografts. | No significant effect on human lung cancer xenograft growth at comparable concentrations. | [1][2] |
| Induction of Apoptosis | Extensive apoptosis observed in tumors from treated animals (TUNEL staining). | Minimal apoptosis induction in vivo. | [1][2] |
| Mitochondrial Dysfunction | Evidence of mitochondrial dysfunction in vivo, including cytochrome c release into the cytosol. | No significant induction of mitochondrial dysfunction in vivo. | [1][2] |
| Systemic Toxicity | No significant animal weight loss or observable histological abnormalities in major organs at therapeutic doses. | - | [1] |
Preclinical Pharmacokinetics and Safety
Preclinical studies in rats and beagle dogs have provided valuable insights into the pharmacokinetic and safety profile of this compound.
| Parameter | This compound (in Rats) | 17-AAG | Reference |
| Clearance | Slower clearance (85.6 ± 5.8 mL/min/kg) | Faster clearance | [5] |
| Half-life (t1/2) | Longer terminal-phase half-life (12.2 ± 1.55 h) | Shorter half-life | [5] |
| Metabolism | Does not generate the 17-AG metabolite. | Metabolized to 17-AG. | [5] |
| Plasma Protein Binding | Heavily bound to plasma proteins (>99%). | - | [5] |
Safety Profile:
-
In Rats: Twice weekly IV administration for 29 days at doses up to 25 mg/kg resulted in occasional inflammation at the infusion site and mild, reversible kidney tubule degeneration at the highest dose.[5]
-
In Beagle Dogs: Twice weekly IV administration for 36 days at doses up to 6.25 mg/kg was well-tolerated with no significant alterations in clinical chemistry, heart function, or tissue histology.[5]
These findings suggest a favorable safety profile for Gamitrinib, which is attributed to its selective accumulation in tumor mitochondria, thereby minimizing off-target effects on cytosolic Hsp90 in normal tissues.[4]
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the in vivo validation of this compound's antitumor activity.
Human Lung Cancer Xenograft Model (H460)
The following diagram outlines the typical workflow for a subcutaneous xenograft study.
References
- 1. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clyte.tech [clyte.tech]
- 4. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. wistar.org [wistar.org]
- 7. bmbreports.org [bmbreports.org]
- 8. Loss of cyclophilin D reveals a critical role for mitochondrial permeability transition in cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclophilin-D promotes the mitochondrial permeability transition but has opposite effects on apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclophilin D-mediated Mitochondrial Permeability Transition Regulates Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclophilin D is a component of mitochondrial permeability transition and mediates neuronal cell death after focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclophilin D regulation of the mitochondrial permeability transition pore - PMC [pmc.ncbi.nlm.nih.gov]
- 13. universalbiologicals.com [universalbiologicals.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. oncotarget.com [oncotarget.com]
- 16. PINK1- and Parkin-mediated mitophagy at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PINK1-parkin pathway of mitophagy protects against contrast-induced acute kidney injury via decreasing mitochondrial ROS and NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Exploiting the mitochondrial unfolded protein response for cancer therapy in mice and human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. JCI - Exploiting the mitochondrial unfolded protein response for cancer therapy in mice and human cells [jci.org]
A Comparative Guide to Gamitrinib TPP Hexafluorophosphate Combination Therapies in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gamitrinib TPP hexafluorophosphate (B91526) in combination with other anti-cancer agents, validated in various animal models. The data presented herein is collated from preclinical studies to inform further research and development in oncology.
Executive Summary
Gamitrinib TPP hexafluorophosphate, a mitochondrially-targeted Hsp90 inhibitor, has demonstrated significant synergistic anti-cancer effects when combined with various therapeutic agents in preclinical animal models. This guide focuses on three notable combination therapies: with the apoptosis-inducing ligand TRAIL for glioblastoma, the chemotherapeutic agent Doxorubicin (B1662922) for prostate and breast cancers, and with PI3K/Akt/mTOR pathway inhibitors for glioblastoma. These combinations have shown enhanced tumor growth inhibition and, in some cases, improved survival outcomes compared to monotherapies.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data from key preclinical studies on this compound combination therapies.
| Combination Therapy | Animal Model | Cancer Type | Key Quantitative Outcomes | Reference |
| Gamitrinib + TRAIL | Intracranial U87-Luc Xenografts (Immunocompromised Mice) | Glioblastoma | Systemic Gamitrinib with intracranial TRAIL suppressed the growth of established glioblastomas. Specific tumor volume and survival data were not detailed in the reviewed literature. | [1] |
| Gamitrinib + Doxorubicin | Subcutaneous 22Rv1 Xenografts (Nude Mice) | Prostate Cancer | Combination treatment dramatically suppressed tumor growth compared to single-agent treatments.[2][3] | [2][3] |
| Orthotopic MDA-MB-231 Xenografts (Nude Mice) | Breast Cancer | The combination strongly inhibited tumor growth, whereas single agents had minimal effect.[2] | [2] | |
| Gamitrinib + PI3K/Akt/mTOR Inhibitors | Intracranial Glioblastoma Model (Immunocompromised Mice) | Glioblastoma | The combination of Gamitrinib with PI3K inhibitors extended animal survival in a glioblastoma model. The median survival for the vehicle group was 28.5 days; specific data for the combination group was not provided.[4] | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are the protocols for the key experiments cited in this guide.
Gamitrinib and Doxorubicin Combination Therapy in Prostate and Breast Cancer Xenograft Models[2][3]
-
Cell Lines and Animal Models:
-
Human prostate cancer cell line 22Rv1 and human breast cancer cell line MDA-MB-231 were used.
-
Male nude mice were used for xenograft studies.
-
-
Tumor Implantation:
-
Prostate Cancer Model: 22Rv1 cells were injected subcutaneously into the flanks of nude mice.
-
Breast Cancer Model: MDA-MB-231 cells were implanted into the mammary fat pads of nude mice to establish orthotopic tumors.
-
-
Treatment Protocol:
-
Once tumors were established, mice were randomized into treatment groups.
-
Doxorubicin was administered intravenously (i.v.) at a dose of 3 mg/kg.
-
This compound was administered intraperitoneally (i.p.) at a dose of 10 mg/kg.
-
Treatments were administered twice a week.
-
-
Endpoint Analysis:
-
Tumor volume was monitored regularly.
-
At the end of the study, cardiotoxicity was assessed by tissue histology.
-
Gamitrinib and TRAIL Combination Therapy in a Glioblastoma Intracranial Model[1]
-
Cell Line and Animal Model:
-
U87-Luc, a human glioblastoma cell line engineered to express luciferase, was used.
-
Immunocompromised mice were used for the intracranial implantation.
-
-
Tumor Implantation:
-
U87-Luc cells were implanted into the striatum of the mice brains.
-
-
Treatment Protocol:
-
Systemic administration of this compound.
-
Intracranial delivery of TRAIL.
-
The exact dosages and schedule were not specified in the reviewed literature.
-
-
Endpoint Analysis:
-
Tumor growth was monitored via bioluminescence imaging.
-
Gamitrinib and PI3K/Akt/mTOR Inhibitor Combination Therapy in a Glioblastoma Model[4]
-
Animal Model:
-
An intracranial model of glioblastoma in immunocompromised mice was utilized.
-
-
Treatment Protocol:
-
The specific PI3K inhibitor used, dosages, and administration schedule for both Gamitrinib and the PI3K inhibitor were not detailed in the available literature.
-
-
Endpoint Analysis:
-
Animal survival was the primary endpoint.
-
Signaling Pathways and Experimental Workflows
The synergistic effects of these combination therapies can be attributed to their complementary mechanisms of action, primarily converging on the induction of apoptosis.
This compound Mechanism of Action
Gamitrinib selectively targets the mitochondrial pool of the molecular chaperone Hsp90. Inhibition of mitochondrial Hsp90 disrupts mitochondrial protein folding, leading to mitochondrial dysfunction, the release of cytochrome c, and subsequent activation of the intrinsic apoptotic pathway.
Caption: Mechanism of Gamitrinib-induced apoptosis.
Gamitrinib and TRAIL Combination Signaling Pathway
The combination of Gamitrinib and TRAIL (TNF-related apoptosis-inducing ligand) creates a powerful pro-apoptotic signal. While Gamitrinib initiates the intrinsic apoptotic pathway, TRAIL activates the extrinsic pathway by binding to its death receptors (DR4/DR5), leading to the formation of the Death-Inducing Signaling Complex (DISC) and activation of caspase-8.
Caption: Converging apoptotic pathways of Gamitrinib and TRAIL.
Gamitrinib and Doxorubicin Combination Signaling Pathway
Doxorubicin primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and cell cycle arrest. This cellular stress, combined with Gamitrinib-induced mitochondrial stress, synergistically activates pro-apoptotic proteins like Bim and CHOP, amplifying the apoptotic signal.[2]
Caption: Synergistic apoptotic signaling of Gamitrinib and Doxorubicin.
Experimental Workflow for In Vivo Combination Therapy Studies
The general workflow for validating combination therapies in animal models involves several key stages, from cell culture to data analysis.
Caption: General workflow for preclinical in vivo studies.
References
- 1. Combination treatment with doxorubicin and gamitrinib synergistically augments anticancer activity through enhanced activation of Bim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination treatment with doxorubicin and gamitrinib synergistically augments anticancer activity through enhanced activation of Bim - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Activity of a Mitochondrial-Targeted HSP90 Inhibitor in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Effects of Gamitrinib TPP Hexafluorophosphate and Rotenone on Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
This guide offers a detailed, objective comparison of two potent modulators of mitochondrial function: Gamitrinib TPP hexafluorophosphate (B91526) and rotenone (B1679576). While both compounds induce mitochondrial dysfunction and subsequent cell death, their underlying mechanisms are distinct. A thorough understanding of these differences is paramount for their effective application in research and the development of novel therapeutics.
Mechanisms of Action: A Tale of Two Targets
The primary distinction between Gamitrinib TPP and rotenone lies in their molecular targets within the mitochondria, leading to different cascades of cellular events.
Gamitrinib TPP Hexafluorophosphate: Targeting Mitochondrial Protein Homeostasis
Gamitrinib TPP is a synthetic molecule engineered for specific accumulation within the mitochondria.[1][2] This is achieved through the conjugation of a geldanamycin (B1684428) analogue, a known Hsp90 inhibitor, to a triphenylphosphonium (TPP) cation, which leverages the negative mitochondrial membrane potential for targeted delivery.[1]
Once inside the mitochondrial matrix, Gamitrinib TPP inhibits the ATPase activity of mitochondrial Heat Shock Protein 90 (Hsp90) chaperones, such as TRAP1.[3] This disruption of Hsp90 function impairs the proper folding and stability of a multitude of mitochondrial proteins, leading to their accumulation in a misfolded state. This proteotoxic stress triggers the mitochondrial unfolded protein response (UPR), a cellular stress signaling pathway that, when overwhelmed, initiates the intrinsic pathway of apoptosis.[2][3][4]
Rotenone: A Classic Inhibitor of the Electron Transport Chain
Rotenone is a naturally occurring compound widely used as a pesticide and in scientific research to model mitochondrial dysfunction, particularly in the context of neurodegenerative disorders like Parkinson's disease.[5][6] Its mechanism of action is the potent and specific inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC).[5][6][7]
By binding to Complex I, rotenone obstructs the flow of electrons from NADH to coenzyme Q. This blockage has two immediate and critical consequences: a severe impairment of ATP synthesis through oxidative phosphorylation and a surge in the production of reactive oxygen species (ROS), primarily superoxide (B77818) anions, from the stalled Complex I.[8][9][10] The synergistic effects of energy depletion and oxidative damage to mitochondrial components ultimately lead to the opening of the mitochondrial permeability transition pore, release of cytochrome c, and execution of apoptosis.[8][9]
Comparative Effects on Mitochondrial Function: A Data-Driven Overview
The distinct mechanisms of Gamitrinib TPP and rotenone translate to different quantitative and qualitative effects on mitochondrial function. The following table summarizes these effects based on available scientific literature.
Disclaimer: The quantitative data presented below are collated from individual studies on each compound and are not from direct, head-to-head comparative experiments. Therefore, a direct comparison of the absolute values should be made with caution.
| Parameter | This compound | Rotenone |
| Primary Molecular Target | Mitochondrial Hsp90 (e.g., TRAP1)[1][2][3] | Mitochondrial Complex I[5][6][7] |
| Effect on Electron Transport Chain (ETC) | Indirectly disrupts ETC function through induction of protein misfolding and the UPR[3] | Directly and potently inhibits electron flow at Complex I[5][6][7] |
| Oxygen Consumption Rate (OCR) | Leads to a decrease in mitochondrial respiration[11] | Causes a significant and rapid decrease in Complex I-mediated mitochondrial respiration[7][12][13] |
| Mitochondrial Membrane Potential (ΔΨm) | Induces a rapid and pronounced loss of mitochondrial membrane potential[2][4] | Causes depolarization of the mitochondrial membrane[14] |
| Reactive Oxygen Species (ROS) Production | Can lead to increased ROS as a downstream consequence of mitochondrial stress and the UPR[3] | Directly stimulates a substantial increase in mitochondrial superoxide production from Complex I[8][9][10][15][16][17] |
| ATP Production | Results in a reduction of cellular ATP levels[3] | Causes a rapid and severe depletion of cellular ATP due to the inhibition of oxidative phosphorylation[8] |
| Cytochrome c Release | A potent inducer of cytochrome c release from the mitochondria into the cytosol[2][4][18] | Triggers the release of cytochrome c as a consequence of mitochondrial damage[9] |
| Apoptosis Induction | A strong inducer of the intrinsic apoptotic pathway, with IC50 values in various cancer cell lines ranging from approximately 0.16 µM to 29 µM[1][11] | A well-established inducer of apoptosis in a variety of cell types[8][9][17] |
| Other Key Features | Triggers the mitochondrial unfolded protein response (UPR) and can induce PINK1/Parkin-dependent mitophagy[3][19][20][21] | Widely utilized to generate in vitro and in vivo models of Parkinson's disease[5][6] |
Experimental Protocols: A Guide to Key Assays
The following are detailed protocols for essential experiments to characterize and compare the effects of mitochondrial toxins like Gamitrinib TPP and rotenone.
Measurement of Mitochondrial Respiration via Seahorse XF Cell Mito Stress Test
This assay provides a real-time profile of cellular oxygen consumption, allowing for the detailed assessment of mitochondrial respiratory function.
-
Materials:
-
Seahorse XF Analyzer (e.g., XF96 or XFe96)
-
Seahorse XF Cell Culture Microplates and Sensor Cartridges
-
Seahorse XF Calibrant Solution
-
Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Mitochondrial modulators: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of rotenone and antimycin A
-
-
Protocol:
-
Cell Seeding: Plate cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density and allow for overnight adherence.
-
Compound Treatment: Expose cells to a range of concentrations of Gamitrinib TPP or rotenone for the desired time period. Include a vehicle-treated control group.
-
Assay Preparation: Prior to the assay, replace the culture medium with pre-warmed assay medium and incubate the plate in a non-CO2 incubator at 37°C for one hour.
-
Instrument Calibration: Calibrate the Seahorse XF Analyzer using the Seahorse XF Calibrant Solution according to the manufacturer's instructions.
-
Mito Stress Test Execution: Load the mitochondrial modulators into the designated ports of the sensor cartridge: Port A - Oligomycin (ATP synthase inhibitor), Port B - FCCP (uncoupling agent), Port C - Rotenone and Antimycin A (Complex I and III inhibitors).
-
Data Acquisition and Analysis: Place the cell plate into the analyzer and initiate the assay. The instrument will measure basal oxygen consumption rate (OCR) and the response to the sequential injection of the modulators. This allows for the calculation of key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Assessment of Mitochondrial Membrane Potential (ΔΨm) with the JC-1 Dye
JC-1 is a ratiometric fluorescent probe that is widely used to monitor mitochondrial health. In healthy, energized mitochondria with a high membrane potential, JC-1 forms aggregates that emit red fluorescence. Upon mitochondrial depolarization, JC-1 reverts to its monomeric form, which emits green fluorescence.
-
Materials:
-
JC-1 dye
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
-
-
Protocol:
-
Cell Culture and Treatment: Grow cells to the desired confluency and treat with Gamitrinib TPP, rotenone, or a vehicle control for the specified duration.
-
JC-1 Staining: Prepare a working solution of JC-1 in pre-warmed cell culture medium. Remove the treatment medium, wash the cells once with PBS, and then incubate the cells with the JC-1 working solution at 37°C in a CO2 incubator for 15-30 minutes.
-
Washing: Following incubation, remove the JC-1 solution and wash the cells with PBS or a suitable assay buffer to remove any unbound dye.
-
Analysis:
-
Fluorescence Microscopy: Visualize the cells using a fluorescence microscope equipped with filters for both red and green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
-
Flow Cytometry: For a quantitative analysis, harvest the cells, resuspend them in an appropriate buffer, and analyze them using a flow cytometer. This will allow for the quantification of the percentage of cells with healthy (high red fluorescence) versus depolarized (high green fluorescence) mitochondria.
-
-
Detection of Cytochrome c Release via Western Blotting
This biochemical assay is used to detect the translocation of cytochrome c from the mitochondrial intermembrane space to the cytosol, a hallmark of the intrinsic apoptotic pathway.
-
Materials:
-
Cytosolic and mitochondrial fractionation buffer kit
-
Dounce homogenizer
-
High-speed centrifuge
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies: anti-cytochrome c, anti-COX IV (mitochondrial loading control), and anti-GAPDH (cytosolic loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent detection reagent
-
-
Protocol:
-
Cell Treatment and Collection: Treat cells with the compounds of interest or a vehicle control. After the treatment period, harvest the cells.
-
Subcellular Fractionation: Resuspend the cell pellet in a hypotonic buffer and lyse the cells using a Dounce homogenizer. Perform a series of centrifugation steps to separate the cytosolic fraction from the mitochondrial fraction.[22][23][24]
-
Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions using a standard protein assay.
-
Western Blotting: Separate equal amounts of protein from each fraction on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane. Probe the membrane with primary antibodies against cytochrome c, COX IV, and GAPDH, followed by incubation with the appropriate HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescent substrate. An increase in the cytochrome c signal in the cytosolic fraction is indicative of its release from the mitochondria.
-
Measurement of Cellular Reactive Oxygen Species (ROS) using DCFDA
2',7'-Dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable probe that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Materials:
-
DCFDA (or H2DCFDA)
-
Phenol red-free cell culture medium
-
PBS
-
Fluorescence plate reader, fluorescence microscope, or flow cytometer
-
-
Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with Gamitrinib TPP, rotenone, or a vehicle control. It is advisable to include a positive control, such as hydrogen peroxide.
-
DCFDA Loading: Prepare a fresh working solution of DCFDA in serum-free medium or PBS. Remove the treatment medium, wash the cells with PBS, and then incubate them with the DCFDA working solution at 37°C for 30-60 minutes, ensuring they are protected from light.[25][26][27][28][29]
-
Washing: After incubation, remove the DCFDA solution and wash the cells with PBS to remove any unincorporated probe.
-
Fluorescence Measurement:
-
Plate Reader: Quantify the fluorescence intensity using an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Microscopy: Visualize the intracellular green fluorescence.
-
Flow Cytometry: Harvest the cells and measure the green fluorescence intensity to quantify ROS levels on a single-cell basis.
-
-
Visualizations: Pathways and Workflows
Signaling Pathways of Mitochondrial Dysfunction
Caption: Mechanisms of action for Gamitrinib TPP and Rotenone.
Generalized Experimental Workflow
Caption: A generalized experimental workflow for studying mitochondrial toxicants.
References
- 1. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. Mitochondrial complex I inhibitor rotenone-induced toxicity and its potential mechanisms in Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the effect of rotenone and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine on inducing chronic Parkinson's disease in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rotenone causes mitochondrial dysfunction and prevents maturation in porcine oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial complex I inhibitor rotenone induces apoptosis through enhancing mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Low Concentrations of Rotenone upon Mitohormesis in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Differential effects of mitochondrial Complex I inhibitors on production of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mitochondrial Respiratory Chain Inhibitors Involved in ROS Production Induced by Acute High Concentrations of Iodide and the Effects of SOD as a Protective Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rotenone Induction of Hydrogen Peroxide Inhibits mTOR-mediated S6K1 and 4E-BP1/eIF4E Pathways, Leading to Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeted inhibition of mitochondrial Hsp90 suppresses localised and metastatic prostate cancer growth in a genetic mouse model of disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 20. oncotarget.com [oncotarget.com]
- 21. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cytochrome c release assay and western blot [bio-protocol.org]
- 23. Cytochrome c release from mitochondria proceeds by a two-step process - PMC [pmc.ncbi.nlm.nih.gov]
- 24. genetex.com [genetex.com]
- 25. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 26. abcam.com [abcam.com]
- 27. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 28. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 29. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [en.bio-protocol.org]
Safety Operating Guide
Essential Safety and Disposal Procedures for Gamitrinib TPP Hexafluorophosphate
This document provides crucial safety, handling, and disposal information for Gamitrinib TPP hexafluorophosphate (B91526), a mitochondria-targeted HSP90 inhibitor used in cancer research.[1][2][3][4] Adherence to these guidelines is essential for ensuring a safe laboratory environment and regulatory compliance.
I. Product Identification and Hazard Information
While Gamitrinib TPP hexafluorophosphate is not classified as a hazardous substance or mixture according to the provided Safety Data Sheet (SDS), standard laboratory precautions should always be observed.[5] The toxicological properties of this compound have not been fully investigated.[5]
| Identifier | Value |
| Product Name | This compound |
| CAS Number | 1131626-47-5[5] |
| Molecular Formula | C52H65F6N3O8P2[5] |
| Molecular Weight | 1036.03[5] |
| Hazard Classification | Not a hazardous substance or mixture[5] |
II. Handling and Personal Protective Equipment (PPE)
Proper handling and the use of appropriate personal protective equipment are paramount to minimize exposure and ensure safety.
-
Engineering Controls : Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[5] Ensure that safety showers and eyewash stations are readily accessible.[5]
-
Personal Protective Equipment :
-
Eye Protection : Wear chemical safety goggles.
-
Hand Protection : Use chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of properly after handling the compound.
-
Body Protection : A laboratory coat should be worn. For larger spills, impervious clothing may be necessary.[6]
-
Caption: Workflow for the safe handling of this compound.
III. First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid should be administered.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[5] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with water.[5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[5] |
IV. Spill and Leak Procedures
In the case of a spill, follow these steps to ensure safe and effective cleanup:
-
Evacuate : Evacuate non-essential personnel from the immediate area.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Prevent further leakage or spillage if it is safe to do so.[6] Keep the product away from drains and water courses.[5]
-
Absorb : For solutions, use an inert, non-combustible absorbent material such as diatomite or universal binders.[5] For solid spills, carefully sweep or scoop up the material, avoiding dust generation.[7]
-
Collect : Place the absorbed or collected material into a suitable, labeled container for disposal.
-
Decontaminate : Clean the spill area and any contaminated equipment by scrubbing with alcohol.[5]
-
Dispose : Dispose of all contaminated materials as chemical waste according to institutional and local regulations.[5]
V. Proper Disposal Procedures
The disposal of this compound and its contaminated packaging must be conducted in compliance with all applicable federal, state, and local regulations.[5]
-
Waste Identification :
-
Unused Product : Collect any unused or unwanted this compound in its original container or a clearly labeled, sealed container.
-
Contaminated Materials : Any materials used for spill cleanup (e.g., absorbents, gloves, wipes) should be considered chemical waste.
-
Empty Containers : Thoroughly rinse empty containers with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate should be collected and disposed of as chemical waste.
-
-
Waste Segregation and Storage :
-
Store chemical waste in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Ensure all waste containers are tightly sealed and clearly labeled with the contents ("this compound waste") and the appropriate hazard warnings, if any are required by your institution.
-
-
Disposal Method :
-
Engage a licensed and qualified hazardous waste disposal contractor for the final disposal of the chemical waste.
-
Provide the contractor with the Safety Data Sheet and any other relevant information about the waste.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Caption: Step-by-step logical flow for the proper disposal of this compound.
VI. Storage Conditions
Proper storage is crucial to maintain the stability and integrity of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 2 years |
| -20°C | 1 year |
Store in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
Essential Safety and Logistical Information for Handling Gamitrinib TPP Hexafluorophosphate
This guide provides essential procedures for the safe handling, use, and disposal of Gamitrinib TPP hexafluorophosphate (B91526) in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize exposure risks and ensure a safe working environment.
Hazard Identification and Personal Protective Equipment (PPE)
While Gamitrinib TPP hexafluorophosphate is not classified as a hazardous substance or mixture according to the provided Safety Data Sheet (SDS), it is crucial to handle it with care as with any research chemical.[1] The potential for dust and aerosol formation necessitates stringent adherence to PPE protocols to avoid inhalation, ingestion, or contact with skin and eyes.[1]
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU). |
| Hand Protection | Chemical-resistant Gloves | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. |
| Skin and Body Protection | Laboratory Coat | A standard laboratory coat should be worn. |
| Respiratory Protection | Dust Mask or Respirator | Where risk assessment shows air-purifying respirators are appropriate use a dust mask type N95 (US) or type P1 (EN 143) respirator. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
Safe Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling Procedures:
-
Ventilation: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or aerosols.[1]
-
Avoid Contact: Take measures to prevent direct contact with skin, eyes, and clothing. Avoid inhalation of dust.[1]
-
Aerosol and Dust Formation: Avoid activities that could lead to the formation of dust or aerosols.[1]
Storage Conditions:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 2 years |
| -20°C | 1 year |
Store in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
Emergency Procedures and First Aid
In the event of accidental exposure, immediate and appropriate action is necessary. Accessible safety showers and eye wash stations are mandatory in areas where this compound is handled.[1]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1] |
Accidental Release and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Spill Containment and Cleanup:
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]
-
Personal Protection: Wear full personal protective equipment, including respiratory protection, during cleanup.[1]
-
Cleanup:
-
For solids: Carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.
-
For solutions: Absorb with an inert, non-combustible material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a suitable, labeled container for disposal.[1]
-
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., alcohol) and then wash with soap and water.[1]
Waste Disposal:
-
Dispose of unused product and contaminated materials in accordance with federal, state, and local environmental regulations.
-
Do not allow the chemical to enter drains or water sources.
Visual Workflow for Safe Handling
The following diagram outlines the procedural workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
